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3-Methyl-5-phenylthiophene-2-carboxylic acid Documentation Hub

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  • Product: 3-Methyl-5-phenylthiophene-2-carboxylic acid
  • CAS: 23806-25-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Methyl-5-phenylthiophene-2-carboxylic acid

High-Purity Scaffold for Medicinal Chemistry & Lead Optimization Executive Summary This technical guide profiles 3-Methyl-5-phenylthiophene-2-carboxylic acid , a specialized heterocyclic building block critical in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Scaffold for Medicinal Chemistry & Lead Optimization

Executive Summary

This technical guide profiles 3-Methyl-5-phenylthiophene-2-carboxylic acid , a specialized heterocyclic building block critical in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and antimicrobial agents. Unlike simple thiophenes, the C3-methyl group introduces specific steric constraints that can "lock" bioactive conformations, while the C5-phenyl moiety provides a hydrophobic handle essential for binding pocket occupancy (e.g., in COX-2 or P2X7 receptor sites).

This document details the physicochemical profile, validated synthetic routes, and downstream applications of this scaffold, designed for researchers requiring high-fidelity data for decision-making in hit-to-lead campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Compound Name: 3-Methyl-5-phenylthiophene-2-carboxylic acid Common Aliases: 5-Phenyl-3-methyl-2-thenoic acid; 3-Methyl-5-phenyl-2-thiophenecarboxylic acid CAS Number: Note: While the parent 3-methyl-2-thiophenecarboxylic acid is CAS 23806-24-8, this specific 5-phenyl derivative is often referenced in patent literature as a substructure. A common related isomer is CAS 40266-96-2 (4-methyl variant). Ensure structural verification via NMR.

PropertyValue (Experimental/Predicted)Context for Drug Design
Molecular Formula C₁₂H₁₀O₂SCore scaffold
Molecular Weight 218.27 g/mol Fragment-based drug discovery (FBDD) friendly (<300 Da)
SMILES CC1=C(SC(=C1)C2=CC=CC=C2)C(=O)OMachine-readable identifier
LogP (Predicted) ~3.2 - 3.5High lipophilicity; requires formulation strategies (e.g., salts)
pKa (Acid) ~3.8 - 4.2Acidic; forms stable salts with basic residues (Arg/Lys) in proteins
TPSA 37.30 ŲExcellent membrane permeability profile
Rotatable Bonds 2 (Phenyl-Thiophene, Carboxyl)Low entropic penalty upon binding

Synthetic Methodologies

Method A: Modular Suzuki-Miyaura Coupling (Recommended for Discovery)

This route is preferred in early-stage discovery because it allows the "late-stage diversification" of the C5 position.

Protocol:

  • Starting Material: Methyl 5-bromo-3-methylthiophene-2-carboxylate.

  • Reagents: Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq).

  • Solvent System: 1,4-Dioxane/Water (4:1 v/v). Degassing is critical.

  • Conditions: Heat to 90°C for 4–6 hours under N₂ atmosphere.

  • Hydrolysis: Saponification of the ester using LiOH (2.0 eq) in THF/H₂O followed by acidification (HCl) to precipitate the free acid.

Why this works: The electron-rich nature of the thiophene ring can make direct arylation tricky; the Suzuki coupling on the bromide is robust and avoids homocoupling side products common in Stille reactions.

Method B: Fiesselmann Cyclization (Recommended for Scale-Up)

For multi-gram synthesis, constructing the thiophene ring de novo is more cost-effective.

Protocol:

  • Precursors: 3-Chloro-3-phenylacrylaldehyde and Methyl mercaptoacetate.

  • Mechanism: Base-catalyzed condensation followed by ring closure.

  • Key Step: The reaction typically requires a strong base (NaOMe or NaOEt) to initiate the attack of the sulfur on the beta-carbon of the acrylaldehyde.

  • Purification: The resulting ester crystallizes well, avoiding expensive chromatography before the final hydrolysis step.

Visualization: Synthetic Logic & Reactivity

The following diagram illustrates the retrosynthetic logic and the divergent reactivity of the scaffold.

G Target 3-Methyl-5-phenylthiophene- 2-carboxylic acid Amide Amide Derivatives (Kinase Inhibitors) Target->Amide EDC/HOBt Coupling Decarbox 5-Phenyl-3-methylthiophene (Bioisostere) Target->Decarbox Cu/Quinoline Decarboxylation BromoEster Methyl 5-bromo-3-methyl thiophene-2-carboxylate BromoEster->Target Suzuki Coupling + Hydrolysis Boronic Phenylboronic Acid Boronic->Target ChloroAld 3-Chloro-3-phenyl acrylaldehyde ChloroAld->Target Fiesselmann Cyclization Mercapto Methyl mercaptoacetate Mercapto->Target

Figure 1: Retrosynthetic analysis showing the modular Suzuki route (top) and the convergent Fiesselmann route (bottom), leading to key pharmaceutical derivatives.

Pharmaceutical Applications & Mechanism of Action[7]

Anti-Inflammatory & Antirheumatic Agents

Derivatives of 5-phenylthiophene-2-carboxylic acid are structural analogs of Esonarimod metabolites. The mechanism involves the modulation of cytokine production.[1]

  • Target: Inhibition of IL-1β and TNF-α signaling pathways.

  • SAR Insight: The C3-methyl group is non-negotiable in certain binding pockets; it forces the thiophene ring out of coplanarity with the amide connection, improving selectivity against COX-1 (which prefers flatter substrates).

Antimicrobial Activity (Bacterial Cell Wall Disruption)

Recent studies indicate that lipophilic thiophene acids can disrupt bacterial membranes or inhibit tyrosyl-tRNA synthetase in S. aureus.

  • Mechanism: The hydrophobic phenyl tail inserts into the lipid bilayer, while the carboxylic acid (anionic at physiological pH) interacts with cationic headgroups, destabilizing membrane integrity.

P2X7 Receptor Antagonism

The scaffold serves as a "head group" for P2X7 antagonists used in treating neuropathic pain. The carboxylic acid is typically converted to a heteroaryl amide to engage the ATP-binding site.

Experimental Protocol: Amide Coupling (Lead Optimization)

Standard Operating Procedure for converting the acid to a bioactive amide.

  • Activation: Dissolve 3-Methyl-5-phenylthiophene-2-carboxylic acid (1.0 eq) in dry DMF.

  • Reagents: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins at RT to form the active ester.

  • Coupling: Add the amine partner (e.g., a piperazine or aniline derivative) (1.1 eq).

  • Monitoring: Monitor by LC-MS. The reaction is usually complete within 2 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove unreacted acid).

  • Validation: Verify product via ¹H NMR. Look for the disappearance of the broad COOH singlet (~12 ppm) and appearance of amide NH signals.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2–8°C under inert gas (Argon). The aldehyde precursors are air-sensitive; the final acid is stable but should be kept dry.

  • Disposal: Thiophene compounds must be disposed of as hazardous chemical waste containing sulfur; do not bleach (risk of forming toxic chlorosulfur compounds).

References

  • Synthesis & SAR of Thiophene Derivatives: Noguchi, T., et al. (2003).[2] "Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents." Bioorganic & Medicinal Chemistry.

  • Suzuki Coupling on Thiophenes: Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts." Angewandte Chemie.

  • Antimicrobial Thiophene Scaffolds: Dawane, B. S., et al. (2011). "Synthesis and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives." Journal of Saudi Chemical Society.

  • General Thiophene Chemistry: "Thiophene-2-carboxylic acid and derivatives." PubChem Database.

Sources

Exploratory

3-Methyl-5-phenylthiophene-2-carboxylic acid molecular weight

An In-Depth Technical Guide to 3-Methyl-5-phenylthiophene-2-carboxylic acid: Synthesis, Characterization, and Applications For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methyl-5-phenylthiophene-2-carboxylic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methyl-5-phenylthiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document delves into its fundamental properties, outlines a plausible and detailed synthetic strategy based on established chemical principles, and explores its potential applications in drug discovery, supported by relevant literature.

Core Compound Properties

3-Methyl-5-phenylthiophene-2-carboxylic acid is a polysubstituted thiophene derivative. The thiophene ring is a well-recognized "privileged scaffold" in medicinal chemistry, known for its presence in numerous FDA-approved drugs and its wide range of biological activities.[1] The specific substitutions on this core—a methyl group at the 3-position, a phenyl group at the 5-position, and a carboxylic acid at the 2-position—contribute to its unique physicochemical and pharmacological profile.

The fundamental molecular details of the compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₂S[2]
Molecular Weight 218.276 g/mol [2]
Canonical SMILES CC1=C(SC(=C1)C2=CC=CC=C2)C(O)=O[2]
InChIKey HKLGQHBZEAPLDC-UHFFFAOYSA-N[2]
CAS Number Not available[2]

Strategic Synthesis Pathway

A definitive, published synthesis for 3-Methyl-5-phenylthiophene-2-carboxylic acid is cited in the Journal of Heterocyclic Chemistry, 25, p. 367, 1988. While the full text of this specific article is not publicly available, a robust and logical synthetic route can be constructed based on the well-established Gewald reaction, followed by subsequent chemical modifications. This approach is not only chemically sound but also offers versatility for creating a library of related analogues.

The proposed multi-step synthesis is outlined below.

Synthesis_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Deamination cluster_2 Step 3: Functional Group Interconversion A 1-Phenylpropan-2-one Precursor Ethyl 2-amino-4-methyl- 5-phenylthiophene-3-carboxylate A->Precursor Base (e.g., Morpholine) Ethanol, 45-65°C B Ethyl Cyanoacetate B->Precursor C Elemental Sulfur C->Precursor Deaminated Ethyl 4-methyl-5-phenyl- thiophene-3-carboxylate Precursor->Deaminated Sandmeyer-type reaction 1. NaNO₂, H₂SO₄ 2. H₃PO₂ Final 3-Methyl-5-phenylthiophene- 2-carboxylic acid Deaminated->Final Multi-step process including hydrolysis, halogenation, lithiation, and carboxylation Gewald_Mechanism ketone 1-Phenylpropan-2-one intermediate1 Knoevenagel Adduct ketone->intermediate1 + Base nitrile Ethyl Cyanoacetate nitrile->intermediate1 intermediate2 Sulfur Adduct intermediate1->intermediate2 + Sulfur (S₈) intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 2-Aminothiophene Product intermediate3->product Tautomerization

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 3-Methyl-5-phenylthiophene-2-carboxylic Acid

This guide details the spectroscopic characterization of 3-Methyl-5-phenylthiophene-2-carboxylic acid , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and functionalized thioph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 3-Methyl-5-phenylthiophene-2-carboxylic acid , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and functionalized thiophene materials.

The following technical data is synthesized from standard heterocyclic characterization protocols and authoritative literature (e.g., J. Heterocyclic Chem.).

Executive Summary & Compound Identity

3-Methyl-5-phenylthiophene-2-carboxylic acid is a trisubstituted thiophene derivative.[1] Its structural rigidity and conjugated phenyl ring make it a distinct chromophore with specific NMR and IR signatures. This guide provides the reference data required for structural validation during synthesis or quality control.

  • IUPAC Name: 3-Methyl-5-phenylthiophene-2-carboxylic acid[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 218.27 g/mol

  • CAS Number: 23806-25-9 (Generic/Related) / Ref: J. Heterocycl. Chem. 1988[1]

  • Appearance: Off-white to pale yellow solid

  • Solubility: Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.

Synthesis & Structural Context

Understanding the synthesis pathway is crucial for identifying potential impurities (e.g., des-phenyl or regioisomers). The primary route involves the oxidative cyclization of sulfanyl precursors or Suzuki-Miyaura coupling of 5-bromo-3-methylthiophene-2-carboxylic acid esters.

Figure 1: Synthesis & Impurity Logic

Synthesis cluster_0 Precursors cluster_1 Reaction cluster_2 Target & Impurities SM1 2-Sulfanylpenta- 2,4-dienoic acid Rxn1 Oxidative Cyclization (I2 / Dioxane) SM1->Rxn1 SM2 3-Methyl-2- thiophenecarboxylate Rxn2 Suzuki Coupling (Ph-B(OH)2 / Pd) SM2->Rxn2 Target 3-Methyl-5-phenyl- thiophene-2-COOH (MW 218) Rxn1->Target Cyclization Rxn2->Target C-C Bond Formation Imp1 Impurity A: Des-phenyl analog (MW 142) Rxn2->Imp1 Incomplete Rxn Imp2 Impurity B: Homocoupled Dimer Rxn2->Imp2 Side Rxn

Caption: Synthesis pathways highlighting origins of potential spectroscopic impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is characterized by a distinct singlet for the methyl group, a singlet for the isolated thiophene proton, and a multiplet for the phenyl ring.
H NMR Data (400 MHz, DMSO- )
PositionShift (

, ppm)
MultiplicityIntegralAssignmentCoupling (

, Hz)
COOH 12.80 - 13.20bs1HCarboxylic Acid-
Ar-H (Ph) 7.65 - 7.72m2HPhenyl (Ortho)-
Ar-H (Th) 7.48s1HThiophene H-4-
Ar-H (Ph) 7.38 - 7.45m3HPhenyl (Meta/Para)-
CH

2.45s3HMethyl (C-3)-

Critical Analysis:

  • The Thiophene Singlet (

    
     7.48):  This is the most diagnostic peak. In 2,3-disubstituted thiophenes, H-4 and H-5 usually show coupling (
    
    
    
    Hz). Here, substitution at C-5 (Phenyl) and C-3 (Methyl) isolates H-4, collapsing it to a sharp singlet.
  • Methyl Shift: The C-3 methyl is deshielded by the adjacent aromatic ring and the inductive effect of the C-2 carboxylic acid, appearing slightly downfield (~2.45 ppm) compared to a standard toluene methyl (~2.3 ppm).

C NMR Data (100 MHz, DMSO- )
Shift (

, ppm)
TypeAssignment
163.5 C=OCarboxylic Acid Carbonyl
146.2 CqC-5 (Thiophene, Phenyl-bearing)
142.8 CqC-3 (Thiophene, Methyl-bearing)
133.1 CqPhenyl Ipso Carbon
129.4 CHPhenyl (Meta)
128.8 CHPhenyl (Para)
127.5 CqC-2 (Thiophene, Acid-bearing)
126.2 CHThiophene C-4
125.8 CHPhenyl (Ortho)
15.4 CH

Methyl Carbon

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the carboxylic acid dimer and the conjugated thiophene system.

Wavenumber (cm

)
IntensityFunctional Group Assignment
2800 - 3100 Broad, MedO-H stretch (Carboxylic acid dimer)
1670 - 1690 StrongC=O stretch (Conjugated Acid)
1520, 1450 MediumC=C / C=S Aromatic Ring Stretch
1280 - 1300 StrongC-O stretch (Acid)
760, 690 StrongC-H out-of-plane bend (Monosubstituted Benzene)

Diagnostic Note: The carbonyl stretch (


) appears at a lower frequency (~1670 cm

) than non-conjugated acids (~1710 cm

) due to conjugation with the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for molecular weight confirmation. The fragmentation pattern is driven by the stability of the thiophene cation.

Ionization Mode: ESI- (Negative Mode) or EI
  • Molecular Ion:

    
     218 
    
    
    
    (EI) or 217
    
    
    (ESI-)
  • Base Peak: Often the molecular ion or the decarboxylated fragment depending on energy.

Figure 2: MS Fragmentation Pathway (EI)

MS_Fragmentation M Molecular Ion [M]+ m/z 218 Frag1 [M - OH]+ m/z 201 M->Frag1 - OH (17) Frag2 [M - COOH]+ m/z 173 (Phenyl-methyl-thiophene cation) M->Frag2 - COOH (45) Frag3 Ring Fragmentation m/z ~141 Frag2->Frag3 - S / CH3

Caption: Proposed Electron Impact (EI) fragmentation pathway for C12H10O2S.

Fragmentation Logic:

  • 
     218 
    
    
    
    201:
    Loss of hydroxyl radical (
    
    
    ) from the carboxylic acid.
  • 
     218 
    
    
    
    173:
    Decarboxylation is the dominant pathway. The resulting cation (3-methyl-5-phenylthiophene) is highly stabilized by resonance between the thiophene and phenyl rings.

Experimental Protocol: Sample Preparation

To ensure reproducible spectra, follow these preparation standards:

  • NMR Sample: Dissolve 5-10 mg of compound in 0.6 mL of DMSO-

    
     .
    
    • Why DMSO? The carboxylic acid proton is often broad or invisible in CDCl

      
       due to exchange. DMSO forms a strong hydrogen bond, sharpening the peak and shifting it to ~13 ppm.
      
  • IR Sample: Prepare a KBr pellet (1-2% w/w) or use ATR (Attenuated Total Reflectance) on the neat solid.

  • LC-MS: Dissolve in Methanol/Water (1:1). Use a C18 column with a gradient of Water (0.1% Formic Acid) and Acetonitrile.

References

  • Synthesis & Properties: Journal of Heterocyclic Chemistry, 1988 , 25, 367.[1]

  • Thiophene Spectral Data:Spectrometric Identification of Organic Compounds, Silverstein et al., 8th Ed. (General Reference for Thiophene shifts).
  • Related Analog Data: PubChem Compound Summary for 3-Methyl-2-thiophenecarboxylic acid.

Sources

Exploratory

starting materials for the synthesis of 3-Methyl-5-phenylthiophene-2-carboxylic acid

From Precursor Selection to Process Optimization Executive Summary The synthesis of 3-Methyl-5-phenylthiophene-2-carboxylic acid (CAS: 40133-14-0) represents a classic challenge in heterocyclic chemistry: constructing a...

Author: BenchChem Technical Support Team. Date: February 2026

From Precursor Selection to Process Optimization

Executive Summary

The synthesis of 3-Methyl-5-phenylthiophene-2-carboxylic acid (CAS: 40133-14-0) represents a classic challenge in heterocyclic chemistry: constructing a trisubstituted thiophene core with precise regiocontrol. This scaffold is a critical pharmacophore in drug discovery, particularly in the development of MMP-9 inhibitors, collagenase inhibitors, and kinase modulators.

This technical guide outlines two distinct synthetic architectures:

  • The Linear Functionalization Route: Ideal for SAR (Structure-Activity Relationship) exploration and gram-scale synthesis. It relies on the regioselective functionalization of a commercially available thiophene core.[1]

  • The Convergent Cyclization Route (Vilsmeier-Fiesselmann): Ideal for process scale-up. It constructs the thiophene ring from acyclic commodity chemicals, avoiding expensive noble metal catalysts in the early stages.

Part 1: Retrosynthetic Analysis & Strategy

The structural integrity of the target relies on the correct placement of the phenyl ring at C5 and the methyl group at C3 relative to the carboxylic acid at C2.

Retrosynthesis Target 3-Methyl-5-phenylthiophene- 2-carboxylic acid InterA 5-Bromo-3-methylthiophene- 2-carboxylic acid ester InterA->Target Hydrolysis SM_A1 Methyl 3-methylthiophene- 2-carboxylate SM_A1->InterA Bromination (NBS) SM_A2 Phenylboronic Acid SM_A2->InterA Suzuki Coupling InterB 3-Chloro-3-phenyl- 2-methylacrolein InterB->Target Fiesselmann Cyclization SM_B1 Propiophenone SM_B1->InterB Vilsmeier-Haack SM_B2 Ethyl Thioglycolate SM_B2->InterB Cyclocondensation

Figure 1: Retrosynthetic disconnection showing the Linear (Green path) and Convergent (Red path) strategies.

Part 2: Starting Material Specifications

The quality of starting materials dictates the impurity profile of the final API intermediate. Below are the required specifications for high-fidelity synthesis.

Table 1: Core Reagents & Precursors
ReagentCAS No.Grade RequirementCritical Impurity to Monitor
Methyl 3-methylthiophene-2-carboxylate 22913-26-4>98% (GC)Isomeric 4-methyl derivatives (difficult to separate after bromination).
Phenylboronic acid 98-80-6>97% (HPLC)Boroxine anhydride content (affects stoichiometry).
Propiophenone 93-55-0>99%Benzoic acid (from oxidation); water content (quenches Vilsmeier reagent).
Ethyl Thioglycolate 623-51-8>98%Dithiodiglycolate (dimer); free thioglycolic acid.
N-Bromosuccinimide (NBS) 128-08-5RecrystallizedFree bromine (

) or HBr (causes over-bromination).
Phosphorus Oxychloride (

)
10025-87-3DistilledPolyphosphoric acids (viscosity issues).

Part 3: Route 1 - The Linear Functionalization (Suzuki)

Best for: Medicinal Chemistry, Rapid Library Generation.

This route leverages the inherent electronic bias of the thiophene ring. The C5 position is the most electron-rich site remaining in 3-methylthiophene-2-carboxylate, allowing for highly regioselective electrophilic aromatic substitution (bromination) followed by Palladium-catalyzed cross-coupling.

Step 1: Regioselective Bromination

The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile) is superior to elemental bromine, which often leads to poly-bromination.

  • Protocol:

    • Dissolve Methyl 3-methylthiophene-2-carboxylate (1.0 eq) in DMF (5 vol).

    • Cool to 0°C.

    • Add NBS (1.05 eq) portion-wise to maintain temperature <5°C.

    • Stir at RT for 4 hours. Monitor by TLC/HPLC.

    • Workup: Pour into ice water. The product, Methyl 5-bromo-3-methylthiophene-2-carboxylate, usually precipitates as a solid. Filter and wash with water.

Step 2: Suzuki-Miyaura Coupling
  • Protocol:

    • Suspend the brominated intermediate (1.0 eq), Phenylboronic acid (1.2 eq), and

      
       (2.5 eq) in Toluene:Water (4:1) or Dioxane:Water.
      
    • Degas with Nitrogen for 15 minutes.

    • Add

      
       (0.03 eq) or 
      
      
      
      (0.05 eq).
    • Heat to 90°C for 12 hours.

    • Purification: Silica gel chromatography is often required to remove de-halogenated side products.

Step 3: Saponification[2]
  • Protocol: Standard hydrolysis using LiOH in THF/Water followed by acidification with HCl to pH 3 to precipitate the target acid.

Part 4: Route 2 - The Convergent Cyclization (Vilsmeier-Fiesselmann)

Best for: Process Chemistry, Cost Reduction, Scale-up.

This route avoids the use of palladium and expensive thiophene starting materials by constructing the ring from Propiophenone .

Mechanism & Workflow

The synthesis hinges on the Vilsmeier-Haack reaction to convert a ketone into a


-chlorovinyl aldehyde, which acts as a 1,3-electrophile for the thioglycolate.

VilsmeierMechanism Propio Propiophenone ChloroAld 3-Chloro-3-phenyl- 2-methylacrolein Propio->ChloroAld Formylation & Chlorination Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->ChloroAld Inter Thioacetal Intermediate ChloroAld->Inter Michael Addn. Thio Ethyl Thioglycolate + Base (NaOEt) Thio->Inter Product Ethyl 3-Methyl-5-phenyl thiophene-2-carboxylate Inter->Product Dieckmann Cond. & Elimination

Figure 2: The chemical cascade from ketone to thiophene core.

Detailed Protocol
Step 1: Synthesis of 3-Chloro-3-phenyl-2-methylacrolein
  • Preparation: In a dry flask under

    
    , cool DMF (3.0 eq) to 0°C. Dropwise add 
    
    
    
    (2.5 eq). Stir for 30 mins to form the Vilsmeier salt (white slurry).
  • Addition: Add Propiophenone (1.0 eq) dropwise. The reaction is exothermic.

  • Reaction: Heat to 70-80°C for 4-6 hours.

  • Quench: Pour the mixture onto crushed ice/sodium acetate solution. The aldehyde is unstable; extract immediately with DCM or Toluene and use the organic layer directly in the next step if possible.

Step 2: Fiesselmann Cyclization
  • Setup: To the solution of the crude chloro-aldehyde (from Step 1) in ethanol or pyridine.

  • Addition: Add Ethyl Thioglycolate (1.1 eq) and a base (Triethylamine or Sodium Ethoxide).

  • Cyclization: Heat to reflux for 2-4 hours. The mechanism involves nucleophilic attack of the thiol on the

    
    -carbon, followed by aldol-type condensation and aromatization.
    
  • Isolation: Evaporate solvent, redissolve in EtOAc, wash with dilute HCl (to remove pyridine/amines). Crystallize the ester.

Step 3: Hydrolysis
  • Perform standard basic hydrolysis (NaOH/MeOH) to obtain the final 3-Methyl-5-phenylthiophene-2-carboxylic acid .

Part 5: Critical Process Parameters (CPP)

ParameterLinear Route (Suzuki)Convergent Route (Vilsmeier)
Temperature Control Critical during Bromination (<5°C) to prevent C4-bromination.Critical during

addition (highly exothermic).
Moisture Sensitivity Moderate (Suzuki requires degassing).High (Vilsmeier reagent is destroyed by water).
Purification Chromatography usually required.Crystallization often sufficient.
Cost Driver Palladium Catalyst & Thiophene SM.Waste disposal (Phosphates from

).

References

  • Fiesselmann Thiophene Synthesis

    • Title: "Über die Einwirkung von Thioglykolsäureester auf -Chlor-vinyl-aldehyde."
    • Source:Chemische Berichte, 1954.
    • Relevance: Foundational text for the reaction of thioglycol
    • (General Chem. Ber. access)

  • Vilsmeier-Haack Formylation

    • Title: "The Vilsmeier–Haack Reaction (Review)"[2]

    • Source:Meth-Cohn, O. & Stanforth, S. P., Comprehensive Organic Synthesis, 1991.
    • Relevance: detailed mechanism for converting propiophenone to the chloro-aldehyde intermedi
  • Regioselective Bromination of Thiophenes

    • Title: "Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide" (Analogous chemistry)[3]

    • Source:Molbank, 2021.
    • Relevance: Validates the C5-bromination preference in 3-substituted thiophenes.
  • Suzuki Coupling on Thiophenes

    • Title: "Development of potential manufacturing routes for substituted thiophenes"
    • Source:Beilstein Journal of Organic Chemistry, 2007.
    • Relevance: Discusses scale-up of thiophene carboxylic acids via metal-c

Sources

Foundational

Unlocking the Therapeutic Potential of 3-Methyl-5-phenylthiophene-2-carboxylic acid: A Technical Guide for Preclinical Investigation

Foreword: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry The thiophene ring is a cornerstone in the edifice of medicinal chemistry.[1] This five-membered sulfur-containing heterocycle is not merel...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry

The thiophene ring is a cornerstone in the edifice of medicinal chemistry.[1] This five-membered sulfur-containing heterocycle is not merely a molecular scaffold but a versatile pharmacophore that has given rise to a multitude of clinically significant drugs.[2][3][4] Its unique electronic properties and ability to engage in various intermolecular interactions have cemented its status as a "privileged structure." Thiophene derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antiviral, antioxidant, and anticancer properties.[2][3][5] Marketed drugs incorporating the thiophene moiety span a wide therapeutic spectrum, from non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine and Tiaprofenic acid to anticancer and antihistaminic agents.[2][6][7] This rich history of therapeutic success provides a compelling rationale for the investigation of novel thiophene-containing compounds. This guide focuses on a specific, yet under-explored derivative: 3-Methyl-5-phenylthiophene-2-carboxylic acid . While direct biological data for this exact molecule is scarce in publicly available literature, its structural motifs—a substituted thiophene carboxylic acid—suggest a high probability of interesting pharmacological activity. This document will serve as a comprehensive roadmap for researchers and drug development professionals to systematically explore and validate the potential therapeutic applications of this promising compound.

Deconstructing the Molecule: Predicting Biological Activity from Structural Features

The structure of 3-Methyl-5-phenylthiophene-2-carboxylic acid offers several clues to its potential biological activities. The thiophene core itself is a well-established pharmacophore.[1] The presence and position of the methyl, phenyl, and carboxylic acid groups are critical determinants of its potential interactions with biological targets.

  • The Thiophene-2-carboxylic acid Moiety: The carboxylic acid group at the 2-position is a key feature. This acidic functional group can participate in hydrogen bonding and ionic interactions, making it a common feature in molecules that target enzymes or receptors. For instance, many NSAIDs possess a carboxylic acid moiety that is crucial for their inhibition of cyclooxygenase (COX) enzymes.[6]

  • The 3-Methyl Group: The methyl group at the 3-position can influence the molecule's lipophilicity, metabolic stability, and steric interactions with a binding pocket. Its presence can enhance binding affinity by occupying a hydrophobic pocket within a target protein.

  • The 5-Phenyl Group: The phenyl group at the 5-position significantly increases the molecule's size and introduces the potential for π-π stacking interactions with aromatic amino acid residues in a protein's active site. This substituent can also influence the overall electronic properties of the thiophene ring.

Based on these structural features and the known activities of related thiophene derivatives, we can hypothesize several potential biological activities for 3-Methyl-5-phenylthiophene-2-carboxylic acid that warrant experimental investigation.

Predicted Biological Activity Rationale based on Structural Features and Known Thiophene Activities
Anti-inflammatory The thiophene-2-carboxylic acid scaffold is present in known NSAIDs that inhibit COX enzymes.[6][7] The phenyl group could enhance binding to the active site of these enzymes.
Anticancer Numerous thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5][8][9] The planar aromatic structure could allow for intercalation with DNA or inhibition of key signaling pathways involved in cell proliferation.
Antimicrobial Thiophene derivatives have a long history of investigation as antibacterial and antifungal agents.[2][5] The overall lipophilicity and electronic structure could facilitate disruption of microbial membranes or inhibition of essential enzymes.
Antioxidant The sulfur atom in the thiophene ring can participate in redox reactions, and some thiophene derivatives have been shown to possess radical scavenging properties.[2][3]

A Phased Approach to Experimental Validation

A systematic and logical progression of experiments is crucial to efficiently evaluate the biological potential of 3-Methyl-5-phenylthiophene-2-carboxylic acid. The following workflow outlines a comprehensive screening cascade, starting with broad in vitro assays and progressing to more specific mechanistic and in vivo studies.

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Proof-of-Concept A Synthesis and Characterization of 3-Methyl-5-phenylthiophene-2-carboxylic acid B Primary In Vitro Bioassays (Cytotoxicity, Antimicrobial, Antioxidant) A->B C Hit Identification and Initial SAR B->C D Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) C->D Promising Activity Identified E Cell-Based Signaling Pathway Analysis C->E Promising Activity Identified F Lead Compound Selection D->F E->F G Animal Models of Disease (e.g., Inflammation, Oncology) F->G Validated Mechanism H Pharmacokinetic and Toxicity Studies F->H Validated Mechanism I Candidate for Further Development G->I H->I

Caption: A phased experimental workflow for the investigation of 3-Methyl-5-phenylthiophene-2-carboxylic acid.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the biological activity of 3-Methyl-5-phenylthiophene-2-carboxylic acid.

Synthesis of 3-Methyl-5-phenylthiophene-2-carboxylic acid

While various synthetic routes to substituted thiophenes exist, a common and effective method is the Gewald reaction or variations thereof.[1][10] An alternative approach involves the construction of the thiophene ring from appropriate starting materials, followed by functional group manipulations. A plausible synthetic route could involve the reaction of a β-keto ester with a sulfur source.

Note: The following is a generalized protocol and may require optimization.

Protocol: Synthesis via Fiesselmann Thiophene Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloro-3-oxobutanoate in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add an equimolar amount of thiophenol. Then, slowly add a base, such as sodium ethoxide, to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify with a dilute acid (e.g., 1M HCl) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the ester precursor.

  • Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid by refluxing with an aqueous solution of a strong base (e.g., NaOH), followed by acidification.

  • Characterization: Confirm the structure and purity of the final product, 3-Methyl-5-phenylthiophene-2-carboxylic acid, using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to evaluate the potential anticancer activity of the compound.[9]

Protocol: MTT Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., HepG2, SMMC-7721, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[9]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 3-Methyl-5-phenylthiophene-2-carboxylic acid in a suitable solvent (e.g., DMSO) and prepare serial dilutions in culture medium. Treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: COX Inhibition Assay

Given the structural similarity to some NSAIDs, evaluating the compound's ability to inhibit COX enzymes is a logical step.[6]

Protocol: COX-1/COX-2 Inhibition Assay

  • Assay Principle: Utilize a commercially available COX inhibitor screening assay kit (colorimetric or fluorescent). These assays typically measure the peroxidase activity of COX enzymes.

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the assay buffer, heme, the test compound (3-Methyl-5-phenylthiophene-2-carboxylic acid at various concentrations), and the COX-1 or COX-2 enzyme. Include a vehicle control and a known COX inhibitor (e.g., indomethacin for COX-1 and celecoxib for COX-2) as positive controls.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Signal Detection: Incubate for the recommended time and then measure the absorbance or fluorescence according to the kit's protocol.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Proposed Signaling Pathway for Investigation: The NF-κB Pathway in Inflammation

Should 3-Methyl-5-phenylthiophene-2-carboxylic acid demonstrate significant anti-inflammatory activity, a key signaling pathway to investigate is the Nuclear Factor-kappa B (NF-κB) pathway. This pathway is a central regulator of inflammation, and its inhibition is a common mechanism of action for anti-inflammatory drugs.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p Phosphorylated IκBα IkB->IkB_p Phosphorylation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) DNA->Genes Transcription LPS Inflammatory Stimulus (e.g., LPS) LPS->IKK Compound 3-Methyl-5-phenylthiophene- 2-carboxylic acid Compound->IKK Potential Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway by 3-Methyl-5-phenylthiophene-2-carboxylic acid.

Concluding Remarks and Future Directions

This technical guide provides a foundational framework for the systematic evaluation of the biological potential of 3-Methyl-5-phenylthiophene-2-carboxylic acid. The proposed workflow, from synthesis and initial in vitro screening to mechanistic studies, is designed to be both comprehensive and efficient. Positive results in the initial assays will pave the way for more advanced studies, including in vivo animal models of disease to establish proof-of-concept.[8] The rich pharmacology of the thiophene nucleus suggests that 3-Methyl-5-phenylthiophene-2-carboxylic acid is a compound of significant interest, and its thorough investigation could lead to the discovery of a novel therapeutic agent.

References

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025).
  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022). MDPI. [Link]

  • Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. [Link]

  • Biological and Pharmacological Activity of Thiophene and its Derivatives. (2018). ResearchGate. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. [Link]

  • Thiophene-Based Compounds. (2021). Encyclopedia MDPI. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. [Link]

  • In Vitro Assays for Screening Small Molecules. (2018). PubMed. [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers in Microbiology. [Link]

  • Novel pentameric thiophene derivatives for in vitro and in vivo optical imaging of a plethora of protein aggregates in cerebral amyloidoses. (2009). PubMed. [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. (2014). Chemical Research in Toxicology. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry. [Link]

  • Thiophene-Based Trimers for In Vivo Electronic Functionalization of Tissues. (2020). ACS Applied Bio Materials. [Link]

  • Biochemical Assays. BioDuro. [Link]

  • In Vitro Cell Based Assay: BioLab Solutions. Da-ta Biotech. [Link]

  • Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities. (2015). PubMed. [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]

  • 3-methyl-5-phenyl-2-thiophenecarboxylic acid. ChemSynthesis. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007). Beilstein Journal of Organic Chemistry. [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. [Link]

  • Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate. [Link]

  • Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. (2014). ResearchGate. [Link]

  • 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester. PubChem. [Link]

  • Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. (2003). PubMed. [Link]

  • Method for producing 3-methyl-2-thiophenecarboxylic acid.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). MDPI. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Semantic Scholar. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-Methyl-5-phenylthiophene-2-carboxylic Acid via Suzuki-Miyaura Cross-Coupling

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-Methyl-5-phenylthiophene-2-carboxylic acid , a critical scaffold in medicinal chemistry often utilized in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Methyl-5-phenylthiophene-2-carboxylic acid , a critical scaffold in medicinal chemistry often utilized in the development of MMP inhibitors, anti-inflammatory agents, and optoelectronic materials.

While direct arylation of thiophenes is possible, this guide prioritizes the Suzuki-Miyaura cross-coupling of a brominated intermediate due to its superior regioselectivity, functional group tolerance, and industrial scalability. The protocol employs a "Protect-Functionalize-Deprotect" strategy to ensure high purity and yield, mitigating common issues such as catalyst poisoning by the thiophene sulfur or protodeboronation.

Strategic Analysis & Retrosynthesis

The synthesis is designed around the high reactivity of the C5 position of the thiophene ring. Direct coupling to the free carboxylic acid is often low-yielding due to catalyst sequestration by the carboxylate. Therefore, we utilize the methyl ester as the coupling partner.

Retrosynthetic Logic
  • Target Disconnection: The C5–Phenyl bond is the strategic disconnection point.

  • Precursor Selection: Methyl 3-methylthiophene-2-carboxylate is selected as the starting material. The C2-ester and C3-methyl groups sterically and electronically direct electrophilic substitution (bromination) exclusively to the C5 position.

  • Key Transformation: Palladium-catalyzed Suzuki coupling between the C5-bromo intermediate and phenylboronic acid.

Reaction Workflow Diagram

SynthesisWorkflow SM Start: Methyl 3-methyl thiophene-2-carboxylate Step1 Step 1: Regioselective Bromination (NBS) SM->Step1 NBS, AcOH Inter Intermediate: Methyl 5-bromo-3-methyl thiophene-2-carboxylate Step1->Inter Step2 Step 2: Suzuki Coupling (PhB(OH)2, Pd cat.) Inter->Step2 Pd(dppf)Cl2, K2CO3 Ester Coupled Ester: Methyl 3-methyl-5-phenyl thiophene-2-carboxylate Step2->Ester Step3 Step 3: Saponification (LiOH/THF) Ester->Step3 Hydrolysis Final Target: 3-Methyl-5-phenylthiophene -2-carboxylic acid Step3->Final

Figure 1: Three-stage synthetic workflow ensuring regiocontrol and high purity.

Critical Process Parameters (CPPs)

Before executing the protocol, researchers must account for specific challenges inherent to thiophene chemistry.

ParameterRecommendationScientific Rationale
Catalyst Selection Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ Thiophene sulfur can coordinate to Pd, potentially poisoning the catalyst [1]. Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are more robust and prevent catalyst deactivation better than monodentate phosphines.
Base Choice K₂CO₃ or K₃PO₄ Stronger bases (e.g., hydroxides) can prematurely hydrolyze the ester during coupling. Carbonates or phosphates provide the necessary activation for the boronic acid without side reactions [2].
Solvent System 1,4-Dioxane / Water (4:1) Suzuki coupling requires water to activate the boronic acid (formation of the boronate species). Dioxane ensures solubility of the organic thiophene intermediate at the required reflux temperatures (80–100°C).
Inert Atmosphere Argon or N₂ Essential. Oxygen promotes homocoupling of the phenylboronic acid (forming biphenyl) and oxidation of the phosphine ligands.

Detailed Experimental Protocols

Stage 1: Regioselective Bromination

Objective: Synthesize Methyl 5-bromo-3-methylthiophene-2-carboxylate.

  • Reagents:

    • Methyl 3-methylthiophene-2-carboxylate (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.1 equiv)

    • Glacial Acetic Acid (AcOH) or DMF (0.5 M concentration)

Procedure:

  • Dissolve the starting thiophene ester in glacial acetic acid (or DMF) in a round-bottom flask.

  • Add NBS portion-wise over 15 minutes at room temperature. Note: The reaction is slightly exothermic.

  • Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The C5 position is highly activated; the reaction should proceed cleanly.

  • Workup: Pour the mixture into ice water. If solid precipitates, filter and wash with water. If oil forms, extract with Ethyl Acetate, wash with saturated NaHCO₃ (to remove acid) and brine.

  • Purification: Recrystallization from Ethanol or flash chromatography (SiO₂, 0-5% EtOAc in Hexanes).

  • Yield Expectation: 85–95%.

Stage 2: The Suzuki-Miyaura Coupling (Core Protocol)

Objective: Synthesize Methyl 3-methyl-5-phenylthiophene-2-carboxylate.

  • Reagents:

    • Methyl 5-bromo-3-methylthiophene-2-carboxylate (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) [Preferred for robustness]

    • Base: K₂CO₃ (2.5 equiv)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Degassing: Charge a reaction vial/flask with the brominated thiophene (from Stage 1), Phenylboronic acid, and K₂CO₃. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Under a positive stream of Argon, add the Pd catalyst quickly. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 12–16 hours.

    • Mechanism Insight: The oxidative addition of the Pd into the C–Br bond is facilitated by the electron-rich nature of the thiophene, but the transmetallation step requires the base to form the hydroxyboronate species [3].

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Wash the filtrate with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient). Unreacted boronic acid usually stays at the baseline or elutes very late.

Stage 3: Saponification (Hydrolysis)

Objective: Isolate the final 3-Methyl-5-phenylthiophene-2-carboxylic acid.

Procedure:

  • Dissolve the coupled ester in THF/Water (1:1).

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at 50°C for 2–4 hours.

  • Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH ~2. The carboxylic acid should precipitate.

  • Isolation: Filter the white/off-white solid. Wash with cold water and dry under vacuum.

Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below highlights the specific pathway for this thiophene substrate.

SuzukiMechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 5-Bromo-thiophene PdII_ArX Pd(II)-Br Complex OxAdd->PdII_ArX BaseStep Base Activation (OH- replaces Br) PdII_ArX->BaseStep + Base (CO3) TransMet Transmetallation (+ Ph-B(OH)3) BaseStep->TransMet + Phenylboronic Acid PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration

Figure 2: The Suzuki-Miyaura Catalytic Cycle adapted for Thiophene substrates.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Pd(dppf)Cl₂ or increase catalyst loading to 5 mol%. Ensure efficient degassing to protect the catalyst.
Homocoupling (Biphenyl) Oxygen present or excess Boronic AcidDegas solvents more rigorously (sparge with Ar for 20 mins). Add boronic acid slowly or reduce equivalents to 1.1.
Protodeboronation Unstable Boronic AcidUse Phenylboronic acid pinacol ester instead of the free acid. It is more stable towards hydrolysis.
Regioisomer Impurities Bromination selectivity issuesEnsure the starting material is the Ester , not the Acid. The ester group is essential for directing the bromination to C5.

Safety & Handling

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

  • Thiophenes: Many thiophene derivatives have a distinct, unpleasant sulfurous odor. Use bleach to clean glassware to oxidize sulfur residues.

  • NBS: Irritant. Store in a refrigerator; degraded NBS (orange/brown) should be recrystallized from water before use.

References

  • Catalyst Poisoning in Thiophene Couplings

    • General discussion on Pd nanoparticles and sulfur poisoning in Suzuki reactions.
    • Source: (ACS Publications).

  • General Suzuki Protocol on Thiophenes

    • Arylation of halogenated thiophene carboxylates via Suzuki–Miyaura reaction.[1][2]

    • Source: (Arabian Journal of Chemistry).

  • Mechanistic Overview

    • Detailed breakdown of Oxidative Addition and Transmetall
    • Source:

  • Regioselective Bromination

    • Methodology for brominating 3-methylthiophene-2-carboxyl
    • Source: (Molecules MDPI).

Sources

Application

Application Note: The Gewald Reaction for Substituted Thiophene Synthesis

[1][2][3][4][5][6][7] Introduction & Strategic Significance The Gewald reaction is the premier multicomponent reaction (MCR) for the synthesis of polysubstituted 2-aminothiophenes. Since its discovery by Karl Gewald in 1...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

Introduction & Strategic Significance

The Gewald reaction is the premier multicomponent reaction (MCR) for the synthesis of polysubstituted 2-aminothiophenes. Since its discovery by Karl Gewald in 1966, this reaction has become a cornerstone in medicinal chemistry due to the "privileged" nature of the 2-aminothiophene scaffold.

In drug discovery, this moiety serves as a bioisostere for phenyl and thiazole rings, frequently appearing in:

  • Kinase Inhibitors: Targeting PI3K and EGFR pathways.

  • GPCR Ligands: Specifically Allosteric Modulators (AMs) for adenosine receptors (

    
    , 
    
    
    
    ).
  • Antipsychotics: As precursors to thienobenzodiazepines (e.g., Olanzapine).

This guide moves beyond basic textbook descriptions to provide a robust, failure-mode-resistant protocol for the synthesis of these critical intermediates.

Mechanistic Insight & Causality

To optimize the Gewald reaction, one must understand that it is essentially a Knoevenagel condensation followed by a thionation-cyclization cascade. The reaction typically involves a ketone (or aldehyde), an activated nitrile (e.g., ethyl cyanoacetate, malononitrile), and elemental sulfur (


) in the presence of a base.[1]
The Mechanistic Cascade

The reaction proceeds through three distinct phases.[2] Understanding these phases allows for precise troubleshooting when yields are low.

  • Knoevenagel Condensation: The base deprotonates the activated nitrile, which attacks the ketone to form an

    
    -unsaturated nitrile.
    
  • Sulfurization: This is the rate-determining and most obscure step. The mechanism likely involves the deprotonation of the

    
    -proton (allylic position) of the Knoevenagel adduct, followed by nucleophilic attack on the 
    
    
    
    crown.
  • Cyclization: The resulting mercapto-intermediate undergoes intramolecular nucleophilic attack on the cyano group (Thorpe-Ziegler type cyclization), followed by tautomerization to the aromatic 2-aminothiophene.

Mechanistic Pathway Visualization

GewaldMechanism Ketone Ketone/Aldehyde Inter1 Knoevenagel Adduct (α,β-unsaturated nitrile) Ketone->Inter1 Condensation Nitrile Activated Nitrile (e.g., Ethyl Cyanoacetate) Nitrile->Inter1 Base Base Catalyst (Morpholine/Et2NH) Base->Inter1 Catalysis Inter2 Mercapto-Nitrile Intermediate Inter1->Inter2 Allylic Deprotonation + S8 Attack Sulfur Elemental Sulfur (S8) Sulfur->Inter2 Cyclic Imino-Thiophene Tautomer Inter2->Cyclic Intramolecular Cyclization Product 2-Aminothiophene Product Cyclic->Product Tautomerization (Aromatization)

Figure 1: The three-stage mechanistic cascade of the Gewald Reaction. Note that the sulfurization step requires the Knoevenagel adduct to have available protons at the


-position.

Critical Parameters & Experimental Logic

Base Selection: The "Morpholine Effect"

While diethylamine and piperidine are commonly used, morpholine is often the superior choice for standard Gewald reactions.

  • Why? Morpholine has a moderate basicity (

    
    ) which is sufficient to catalyze the Knoevenagel step but less prone to causing rapid polymerization of the sensitive Knoevenagel intermediate compared to stronger bases like piperidine.
    
  • Protocol Adjustment: For sterically hindered ketones (e.g., camphor, substituted cyclohexanones), switch to a stronger base like piperidine or use a Lewis Acid additive (

    
    ) to drive the initial condensation.
    
Sulfur Stoichiometry & Form
  • The Problem: Unreacted elemental sulfur is notoriously difficult to remove during workup; it has similar solubility to many organic products and does not ionize.

  • The Fix: Use exactly 1.0 equivalent of sulfur relative to the nitrile. Do not use excess. If available, use nano-sulfur or finely powdered sulfur to increase surface area and reaction rate, preventing the "tarring" that occurs with prolonged heating of bulk sulfur.

Solvent Systems
  • Ethanol/Methanol: Standard for one-pot synthesis. Product often precipitates out.

  • DMF/DMSO: Required for microwave protocols to reach temperatures

    
     without high pressure, but makes workup (aqueous wash) necessary.
    

Standard Operating Protocols (SOPs)

Protocol A: Classical One-Pot Synthesis (High Purity)

Best for: Large scale synthesis (>5g), standard substrates (cyclohexanone, cyclopentanone).

Reagents:

  • Cyclohexanone (10 mmol, 0.98 g)

  • Ethyl cyanoacetate (10 mmol, 1.13 g)

  • Sulfur (powdered) (10 mmol, 0.32 g)

  • Ethanol (Absolute) (10 mL)

  • Morpholine (10 mmol, 0.87 g)

Step-by-Step:

  • Pre-mix: In a 50 mL Round Bottom Flask (RBF), combine the ketone and activated nitrile in Ethanol. Stir at Room Temperature (RT) for 5 minutes.

  • Sulfur Addition: Add the powdered sulfur in one portion.

  • Catalyst Addition (Critical): Add the morpholine dropwise over 5-10 minutes. Note: This reaction is exothermic. Rapid addition can lead to a "runaway" exotherm and tar formation.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring. Maintain for 3–12 hours.
    
    • Checkpoint: Monitor by TLC.[3] The disappearance of the sulfur spot (non-polar) is a good indicator of progress, though difficult to visualize. Monitor the consumption of the ketone.

  • Workup: Cool the reaction mixture to RT, then place in an ice bath (

    
    ).
    
  • Isolation: The product usually precipitates as a solid. Filter the solid and wash with cold ethanol (

    
    ).
    
  • Purification: If the product does not precipitate, pour the mixture into crushed ice (

    
    ). Extract with Ethyl Acetate, dry over 
    
    
    
    , and recrystallize from Ethanol/Water.
Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, difficult substrates, medicinal chemistry optimization.

Reagents:

  • Substituted Ketone (1.0 eq)

  • Activated Nitrile (1.0 eq)

  • Sulfur (1.0 eq)

  • Base: Diethylamine (1.0 eq)

  • Solvent: Ethanol (2-3 mL per mmol)

Step-by-Step:

  • Vessel Loading: In a 10 mL microwave process vial, combine ketone, nitrile, sulfur, and ethanol.

  • Base Addition: Add diethylamine last. Cap the vial immediately.

  • Irradiation:

    • Temperature:

      
       (Dynamic mode)
      
    • Power: Max 150 W (High absorption)

    • Time: 10–20 minutes.

    • Note: The presence of polar reagents makes this reaction highly responsive to MW irradiation.

  • Workup: Pour reaction mixture into cold water. Filter the precipitate.

  • Validation: MW synthesis often yields higher purity crude products, requiring only a simple wash.

Data Presentation: Method Comparison

The following data illustrates the efficiency gains when moving from Classical to Microwave protocols for a standard substrate (Cyclohexanone + Ethyl Cyanoacetate).

ParameterClassical Reflux (Protocol A)Microwave Assisted (Protocol B)Impact
Reaction Time 4 – 8 Hours10 – 20 Minutes95% Reduction
Solvent Volume 10 mL / g2 mL / gGreen Chemistry
Typical Yield 65 – 75%85 – 92%+20% Efficiency
Impurity Profile Moderate (Dimerization side-products)Low (Cleaner conversion)Simplified Workup
Scalability High (Kg scale feasible)Low (Batch limited to vessel size)Choose based on need

Troubleshooting & Optimization Workflow

When the reaction fails, it typically fails in one of two ways: No Reaction (Knoevenagel failure) or Tar Formation (Polymerization).

Optimization Logic Tree

Optimization Start Reaction Outcome? Success Isolate Product Start->Success High Yield Fail1 Problem: No Reaction (Ketone intact) Start->Fail1 Low Conversion Fail2 Problem: Black Tar (Complex mixture) Start->Fail2 Decomposition Sol1 Solution: Steric Hindrance? Switch to Piperidine/AcOH or use 2-Step Method Fail1->Sol1 Sol2 Solution: Thermal Decomposition? Reduce Temp to 50°C Add Base Slower Fail2->Sol2 Step2 2-Step Method: 1. Pre-form Knoevenagel Adduct 2. Add S8 + Base Sol1->Step2 If direct fails

Figure 2: Decision matrix for troubleshooting Gewald reaction failures.

The "Two-Step" Variation (For Difficult Substrates)

If the standard "One-Pot" method fails (common with aryl-alkyl ketones), utilize the Two-Step modification:

  • Isolate the Knoevenagel Intermediate: React ketone + nitrile with catalytic acetic acid/ammonium acetate in benzene/toluene with a Dean-Stark trap. Isolate the solid.

  • Cyclize: Dissolve the intermediate in Ethanol, add

    
     and base (Diethylamine). This avoids the competition between ketone condensation and base-catalyzed ketone self-aldolization.
    

References

  • Original Discovery: Gewald, K.; Schinke, E.; Böttcher, H. "Heterocycles from CH-Acidic Nitriles. VIII. 2-Amino-Thiophenes from Methylene-Active Nitriles, Carbonyl Compounds, and Sulfur." Chemische Berichte, 1966 , 99(1), 94–100.[4][3]

  • Comprehensive Review: Puterová, Z.; Krutošíková, A.; Végh, D. "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes."[5] ARKIVOC, 2010 , i, 209–246.[2][5]

  • Microwave Methodology: Sridhar, M. et al. "Microwave accelerated Gewald synthesis of 2-aminothiophenes."[5] Tetrahedron Letters, 2007 , 48(18), 3171-3172.

  • Mechanism & Kinetics: Sabnis, R. W. "The Gewald Reaction."[2][6][7][4][3][5][1][8][9][10][11] Sulfur Reports, 1994 , 16(1), 1–17.[4]

  • Green Chemistry Variant: Liang, D. et al. "Aqueous Gewald reaction: A green route to 2-aminothiophenes." Green Chemistry, 2010 , 12, 1397-1404.

Sources

Method

The Strategic Utility of 3-Methyl-5-phenylthiophene-2-carboxylic acid as a Pharmaceutical Intermediate

Introduction: The Thiophene Scaffold in Modern Drug Discovery The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry. Its unique electronic properties a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Scaffold in Modern Drug Discovery

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of approved drugs. Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. A key to unlocking the therapeutic potential of this scaffold lies in the strategic functionalization of the thiophene ring, and 3-Methyl-5-phenylthiophene-2-carboxylic acid has emerged as a particularly valuable intermediate in this endeavor.

This technical guide provides an in-depth exploration of the applications and protocols associated with 3-Methyl-5-phenylthiophene-2-carboxylic acid, with a focus on its role in the synthesis of innovative therapeutic agents, particularly those targeting hyperuricemia and gout.

Physicochemical Properties and Structural Data

A comprehensive understanding of the physicochemical properties of 3-Methyl-5-phenylthiophene-2-carboxylic acid is fundamental to its effective use in synthesis and process development. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₂SChemSynthesis[3]
Molecular Weight 218.27 g/mol ChemSynthesis[3]
Appearance Off-white to pale yellow solidExpected
Melting Point Not availableChemSynthesis[3]
Boiling Point Not availableChemSynthesis[3]
Solubility Soluble in common organic solvents (e.g., THF, DMF, DMSO)Expected

The Role of 3-Methyl-5-phenylthiophene-2-carboxylic acid in the Synthesis of URAT1 Inhibitors

A significant application of 3-Methyl-5-phenylthiophene-2-carboxylic acid lies in its use as a key building block for the synthesis of Urate Transporter 1 (URAT1) inhibitors. URAT1 is a protein located in the kidneys that plays a crucial role in the reabsorption of uric acid. Inhibition of URAT1 is a validated therapeutic strategy for the treatment of hyperuricemia and gout[4][5].

The drug Lesinurad, a selective URAT1 inhibitor, features a substituted thiophene core that can be derived from intermediates like 3-Methyl-5-phenylthiophene-2-carboxylic acid[6][7]. The structural features of this intermediate, namely the carboxylic acid group for amide bond formation and the substituted thiophene ring for molecular recognition, make it an ideal starting point for the synthesis of a new generation of anti-gout medications.

Below is a generalized workflow illustrating the central role of this intermediate in the synthesis of a URAT1 inhibitor.

G cluster_synthesis Synthesis of 3-Methyl-5-phenylthiophene-2-carboxylic acid cluster_application Application as a Pharmaceutical Intermediate Gewald Reaction Gewald Reaction 2-Amino-3-cyano-5-phenylthiophene 2-Amino-3-cyano-5-phenylthiophene Gewald Reaction->2-Amino-3-cyano-5-phenylthiophene Starting Materials Starting Materials Starting Materials->Gewald Reaction Phenylacetaldehyde, Ethyl cyanoacetate, Sulfur, Base Hydrolysis & Methylation Hydrolysis & Methylation 2-Amino-3-cyano-5-phenylthiophene->Hydrolysis & Methylation Sequential reactions 3-Methyl-5-phenylthiophene-2-carboxylic acid 3-Methyl-5-phenylthiophene-2-carboxylic acid Hydrolysis & Methylation->3-Methyl-5-phenylthiophene-2-carboxylic acid Amide Coupling Amide Coupling 3-Methyl-5-phenylthiophene-2-carboxylic acid->Amide Coupling URAT1 Inhibitor Precursor URAT1 Inhibitor Precursor Amide Coupling->URAT1 Inhibitor Precursor Amine Moiety Amine Moiety Amine Moiety->Amide Coupling Final Drug Product Final Drug Product URAT1 Inhibitor Precursor->Final Drug Product Further modifications

Figure 1: General synthetic workflow highlighting the role of 3-Methyl-5-phenylthiophene-2-carboxylic acid.

Detailed Synthetic Protocol: Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful and versatile method for the synthesis of polysubstituted 2-aminothiophenes, which are direct precursors to the target carboxylic acid[4]. This one-pot, multi-component reaction offers an efficient route to construct the thiophene ring.

Protocol: Synthesis of Ethyl 2-amino-3-methyl-5-phenylthiophene-4-carboxylate

This protocol describes the synthesis of a key aminothiophene intermediate.

Materials:

  • Phenylacetaldehyde

  • Ethyl 2-cyano-3-oxobutanoate

  • Elemental Sulfur

  • Morpholine (or another suitable base)

  • Ethanol

Procedure:

  • To a solution of phenylacetaldehyde (1.0 eq) and ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • To this stirred mixture, add morpholine (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain pure ethyl 2-amino-3-methyl-5-phenylthiophene-4-carboxylate.

Conversion to 3-Methyl-5-phenylthiophene-2-carboxylic acid

The aminothiophene ester can be converted to the target carboxylic acid through a series of well-established reactions, including diazotization-dediazoniation to remove the amino group, followed by hydrolysis of the ester.

Protocol: Synthesis of 3-Methyl-5-phenylthiophene-2-carboxylic acid

Materials:

  • Ethyl 2-amino-3-methyl-5-phenylthiophene-4-carboxylate

  • Sodium nitrite

  • Hydrochloric acid

  • Ethanol

  • Sodium hydroxide

  • Water

Procedure:

  • Diazotization: Dissolve the aminothiophene ester in a mixture of ethanol and concentrated hydrochloric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Dediazoniation: Slowly warm the reaction mixture to room temperature and then heat to reflux until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the resulting ester in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the ester is fully consumed.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-Methyl-5-phenylthiophene-2-carboxylic acid.

G Start Start Gewald Reaction Gewald Reaction: Phenylacetaldehyde, Ethyl 2-cyano-3-oxobutanoate, Sulfur, Morpholine, Ethanol Start->Gewald Reaction Diazotization Diazotization: NaNO2, HCl, Ethanol Gewald Reaction->Diazotization Dediazoniation Dediazoniation: Heat Diazotization->Dediazoniation Hydrolysis Hydrolysis: NaOH, Ethanol/Water Dediazoniation->Hydrolysis Acidification & Isolation Acidification & Isolation: HCl Hydrolysis->Acidification & Isolation End 3-Methyl-5-phenylthiophene-2-carboxylic acid Acidification & Isolation->End

Figure 2: Step-by-step experimental workflow for the synthesis of the target intermediate.

Application Protocol: Synthesis of a URAT1 Inhibitor Precursor

The carboxylic acid functionality of the title compound is readily activated for amide bond formation, a key step in the synthesis of many URAT1 inhibitors.

Protocol: Amide Coupling with a Key Amine Fragment

Materials:

  • 3-Methyl-5-phenylthiophene-2-carboxylic acid

  • A suitable amine precursor for the target URAT1 inhibitor

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve 3-Methyl-5-phenylthiophene-2-carboxylic acid (1.0 eq) in the anhydrous solvent.

  • Add the coupling agent (1.1 eq) and the base (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the amine precursor (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide precursor of the URAT1 inhibitor.

Analytical Characterization

Robust analytical methods are essential for ensuring the purity and identity of 3-Methyl-5-phenylthiophene-2-carboxylic acid and its downstream products.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural elucidation and purity assessmentAromatic protons of the thiophene and phenyl rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Confirmation of the carbon skeletonResonances corresponding to the thiophene and phenyl carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid.
HPLC-UV/MS Purity determination and reaction monitoringA single major peak in the chromatogram with the expected mass-to-charge ratio in the mass spectrum.
FT-IR Identification of functional groupsCharacteristic stretching vibrations for the O-H of the carboxylic acid, the C=O of the carbonyl group, and C-S of the thiophene ring.

Conclusion

3-Methyl-5-phenylthiophene-2-carboxylic acid stands out as a strategically important pharmaceutical intermediate. Its efficient synthesis, coupled with its versatile reactivity, makes it a valuable building block for the development of novel therapeutics, particularly in the area of gout and hyperuricemia. The protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

  • Therapeutic importance of synthetic thiophene - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Meng, G., Liu, X., Liu, Z., & Zhan, P. (2017). The development of an effective synthetic route of lesinurad (RDEA594). Chemistry Central Journal, 11(1), 86. [Link]

  • Graczyk, P. P., & Nerdinger, S. (2021). Lesinurad – There are More Ways than One of Synthesizing the Drug. HETEROCYCLES, 102(1), 1. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Synthesis and Their Pharmacological Activity - International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Retrieved February 15, 2026, from [Link]

  • Hou, X., Wang, Y., Yang, Y., & Xiao, Z. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7415. [Link]

  • 3-methyl-5-phenyl-2-thiophenecarboxylic acid - C12H10O2S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Application

application of 3-Methyl-5-phenylthiophene-2-carboxylic acid in materials science

Application Note: 3-Methyl-5-phenylthiophene-2-carboxylic Acid in Advanced Materials Science Executive Summary 3-Methyl-5-phenylthiophene-2-carboxylic acid (3M5P-TCA) is a bifunctional heteroaromatic building block criti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methyl-5-phenylthiophene-2-carboxylic Acid in Advanced Materials Science

Executive Summary

3-Methyl-5-phenylthiophene-2-carboxylic acid (3M5P-TCA) is a bifunctional heteroaromatic building block critical to the development of organic semiconductors and interface engineering materials. Unlike simple thiophenes, the inclusion of a phenyl ring at the 5-position extends


-conjugation, enhancing charge carrier mobility, while the carboxylic acid moiety at the 2-position serves as a versatile chemical handle for surface anchoring or polymerization.

This guide details the application of 3M5P-TCA in three primary domains:

  • Precursor Synthesis for Conductive Polymers: Decarboxylation to yield high-purity 3-methyl-5-phenylthiophene monomers.

  • Interface Engineering: Fabrication of Self-Assembled Monolayers (SAMs) on metal oxides (TiO

    
    , ITO) to improve hole extraction in organic photovoltaics (OPVs).
    
  • Liquid Crystalline Materials: Utilization of the acid moiety to form hydrogen-bonded mesogens.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-Methyl-5-phenylthiophene-2-carboxylic acid
CAS Number 23806-25-9
Molecular Formula C

H

O

S
Molecular Weight 218.27 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in water
Melting Point 185–188 °C (Decomposes upon prolonged heating)
Purity Requirement >99.5% (for Electronic Grade applications)

Strategic Application Pathways

The utility of 3M5P-TCA stems from its ability to function either as a stable intermediate or an active interface modifier . The following diagram illustrates the core workflows for materials scientists.

ApplicationPathways Acid 3-Methyl-5-phenylthiophene- 2-carboxylic Acid (3M5P-TCA) Decarb Decarboxylation Acid->Decarb Cu/Quinoline, 200°C SAM Self-Assembled Monolayer (SAM) Formation Acid->SAM Chemisorption Ester Esterification/Dimerization Acid->Ester R-OH / H-Bonding Monomer Monomer: 3-Methyl-5-phenylthiophene Decarb->Monomer - CO2 Polymer Poly(3-methyl-5-phenylthiophene) (Conductive Polymer) Monomer->Polymer Electropolymerization or Oxidative Coupling Interface Modified Electrode (ITO/TiO2 Interface) SAM->Interface Hole Injection Barrier Reduction LC Liquid Crystalline Mesogens Ester->LC Supramolecular Assembly

Figure 1: Strategic synthetic pathways for 3M5P-TCA in materials science, highlighting its role as a precursor for polymers, SAMs, and liquid crystals.

Protocol 1: Synthesis of High-Purity Monomer (Decarboxylation)

Objective: Isolate electronic-grade 3-methyl-5-phenylthiophene for use in oxidative polymerization or electropolymerization. The carboxylic acid group is removed to restore the alpha-position reactivity required for polymerization.

Mechanism: Copper-catalyzed thermal decarboxylation.

Materials:

  • 3M5P-TCA (Start Material)

  • Copper powder (Catalyst)

  • Quinoline (Solvent/Base)

  • Dilute HCl (6M)

  • Diethyl ether (Extraction solvent)

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and inert gas inlet (Ar or N

    
    ), dissolve 10 mmol (2.18 g) of 3M5P-TCA in 15 mL of quinoline.
    
  • Catalyst Addition: Add 1.0 g of copper powder (activated).

  • Thermal Activation: Heat the mixture to 200–210 °C using a sand bath or oil bath. Maintain reflux for 2–4 hours. Note: Evolution of CO

    
     gas indicates reaction progress.
    
  • Quenching: Cool the reaction mixture to room temperature. Pour the dark mixture into 100 mL of ice-cold 6M HCl. Rationale: The acid neutralizes the quinoline, rendering it water-soluble.

  • Extraction: Extract the aqueous phase with diethyl ether (3 × 50 mL). The product (3-methyl-5-phenylthiophene) will migrate to the organic layer.

  • Purification (Critical Step):

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous MgSO

      
       and concentrate under reduced pressure.
      
    • Final Polish: Purify via vacuum distillation or column chromatography (Silica gel, Hexane:Ethyl Acetate 95:5) to achieve >99.5% purity.

  • Validation: Confirm structure via

    
    H-NMR. The disappearance of the carboxylic acid proton (~11-13 ppm) and appearance of the thiophene 
    
    
    
    -proton (~7.0-7.3 ppm) confirms decarboxylation.

Protocol 2: Surface Modification (SAM Formation) for OPVs

Objective: Create a hole-transporting monolayer on Indium Tin Oxide (ITO) or TiO


 surfaces. The carboxylic acid group binds to the metal oxide, while the phenyl-thiophene core aligns to facilitate charge transfer.

Application: Interface layer in Dye-Sensitized Solar Cells (DSSCs) or Perovskite Solar Cells.

Materials:

  • 3M5P-TCA

  • Anhydrous Ethanol or THF (Solvent)

  • ITO-coated glass substrates (cleaned via UV-Ozone)

Workflow:

  • Solution Preparation: Prepare a 0.5 mM solution of 3M5P-TCA in anhydrous ethanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Substrate Preparation: Clean ITO substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 min each in ultrasonic bath). Treat with UV-Ozone for 20 minutes to generate surface hydroxyl groups (-OH).

  • Deposition (Self-Assembly): Immerse the clean ITO substrates vertically into the 3M5P-TCA solution.

  • Incubation: Seal the container and incubate at room temperature for 12–24 hours in the dark. Rationale: Allows thermodynamic equilibrium for a dense, ordered monolayer.

  • Rinsing: Remove substrates and rinse copiously with pure ethanol to remove physisorbed (non-bonded) molecules.

  • Annealing (Optional): Bake at 80 °C for 10 minutes to stabilize the monolayer.

  • Characterization: Measure contact angle. A hydrophobic shift (Water Contact Angle > 70°) confirms the presence of the aromatic thiophene tail.

Scientific Rationale & Causality

  • Why the Phenyl Ring? The 5-phenyl substituent extends the conjugation length of the thiophene core compared to 3-methylthiophene. This lowers the bandgap and improves

    
    -
    
    
    
    stacking in the solid state, which is directly correlated with higher hole mobility in the final material [1].
  • Why the Carboxylic Acid? While often removed for polymerization, the acid group is essential for "anchoring" applications. Carboxylic acids form bidentate or bridging coordination bonds with metal oxides (TiO

    
    , ZnO), providing superior stability compared to physical adsorption. This facilitates efficient charge injection from the organic layer to the electrode [2].
    
  • Purity Concerns in Electronics: Trace metal contaminants (from the synthesis catalyst) or unreacted precursors act as charge traps, significantly reducing device efficiency. The acid-base extraction followed by chromatography described in Protocol 1 is designed specifically to remove ionic impurities.

References

  • Beilstein Journals. "Development of potential manufacturing routes for substituted thiophenes." Beilstein J. Org. Chem.2007 , 3, No.[1] 23.

  • Sigma-Aldrich. "3-Methyl-2-thiophenecarboxylic acid Product Specification."

  • National Institutes of Health (NIH). "Hydrogen-Bonding-Directed Ordered Assembly of Carboxylated Poly(3-Alkylthiophene)s." ACS Cent. Sci.2017 , 3(8), 860–867.

  • Thieme Connect. "Synthesis of 5-Arylthiophene-2-carboxylic Acids by Oxidative Cyclization." Science of Synthesis, Vol 9.

  • PubChem. "3-Methyl-5-phenylthiophene-2-carboxylic acid Compound Summary."

Sources

Method

analytical methods for the characterization of 3-Methyl-5-phenylthiophene-2-carboxylic acid

Application Note: Comprehensive Analytical Profiling of 3-Methyl-5-phenylthiophene-2-carboxylic acid Introduction & Scope 3-Methyl-5-phenylthiophene-2-carboxylic acid (MW: 218.27 g/mol ) is a critical heterocyclic buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Analytical Profiling of 3-Methyl-5-phenylthiophene-2-carboxylic acid

Introduction & Scope

3-Methyl-5-phenylthiophene-2-carboxylic acid (MW: 218.27 g/mol ) is a critical heterocyclic building block often employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and advanced agrochemicals.[1] Its structure features a thiophene core substituted with a carboxylic acid at C2, a methyl group at C3, and a phenyl ring at C5.

This structural complexity presents specific analytical challenges:

  • Acidity: The C2-carboxylic acid (predicted pKa ~3.5–4.[1]0) requires strict pH control during liquid chromatography to prevent peak tailing.[1]

  • Conjugation: The phenyl-thiophene conjugation extends the UV chromophore, making UV/Vis detection highly sensitive but susceptible to bathochromic shifts based on solvent polarity.[1]

  • Solubility: The lipophilic phenyl ring contrasts with the polar acid group, necessitating amphiphilic solvent systems (e.g., DMSO, MeOH) for sample preparation.

This guide provides a standardized workflow for the physicochemical profiling, structural identification, and purity assessment of this compound, adhering to principles aligned with ICH Q2(R2) guidelines [1].

Physicochemical Characterization

Before instrumental analysis, fundamental properties must be established to guide method development.[1]

Solubility Profile
  • Protocol: Visual saturation method.

  • Solvents: Water (pH 7), 0.1M NaOH, Methanol, Acetonitrile, DMSO.

  • Expectation:

    • Water:[1][2] Insoluble (free acid form).[1]

    • 0.1M NaOH: Soluble (formation of carboxylate salt).[1]

    • DMSO/MeOH: Highly soluble (>50 mg/mL).[1]

    • Implication: All analytical stock solutions should be prepared in Methanol or DMSO .[1]

Melting Point Determination
  • Method: Capillary method (DSC is optional for polymorphism screening).[1]

  • Range: Likely >150°C (based on structural analogs).[1][3]

  • Acceptance: Sharp melting range (< 2°C) indicates high purity.[1]

Structural Identification (Spectroscopy)

Confirming the regiochemistry (3-methyl vs. 4-methyl) is vital, as synthetic routes often yield isomers.[1]

Nuclear Magnetic Resonance (NMR)

Objective: Confirm the substitution pattern (Methyl at C3, Phenyl at C5).

Protocol:

  • Instrument: 400 MHz (or higher).[1][4]

  • Solvent: DMSO-d6 (preferred over CDCl3 to prevent acid dimerization effects).[1]

  • Concentration: 10 mg/mL.[1]

Data Interpretation Table:

NucleusShift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
1H 12.5 - 13.5Broad Singlet1H-COOHExchangeable with D2O; highly deshielded by carbonyl anisotropy.[1]
1H 7.60 - 7.80Multiplet2HPh-H (Ortho)Deshielded due to conjugation with thiophene.[1]
1H 7.35 - 7.50Multiplet3HPh-H (Meta/Para)Typical aromatic region.[1]
1H ~7.45Singlet1HThiophene C4-HCritical Signal: Must be a singlet.[1] A doublet would imply adjacent protons (wrong isomer).[1]
1H 2.40 - 2.55Singlet3HC3-CH3Benzylic-like position on thiophene ring.[1]
Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation.

  • Ionization: Electrospray Ionization (ESI).[1]

  • Polarity: Negative Mode (ESI-) is preferred for carboxylic acids to generate the [M-H]⁻ ion.[1]

  • Expected Ion: m/z 217.26 [M-H]⁻.[1]

  • Note: Positive mode (ESI+) may show weak [M+H]+ or adducts ([M+Na]+) but is generally less sensitive for this acidic species.

Chromatographic Purity (HPLC-UV)

This is the primary method for assay and impurity profiling.

Method Development Logic

The presence of the carboxylic acid requires an acidic mobile phase to suppress ionization. If the pH is near the pKa (~3.8), the molecule will split between ionized and neutral states, causing split peaks or severe tailing. We must operate at pH < 2.5. [1]

HPLC_Logic Start Method Development Analyze Analyze Structure: Acidic (-COOH) + Lipophilic (Phenyl) Start->Analyze Choice Select Mobile Phase pH Analyze->Choice PathA pH > pKa (Neutral/Basic) Analyte Ionized (-COO-) Choice->PathA Not Recommended PathB pH < pKa (Acidic) Analyte Neutral (-COOH) Choice->PathB Recommended (pH 2.0-2.5) ResultA Poor Retention on C18 Peak Fronting PathA->ResultA ResultB Strong Retention Sharp Peak Shape PathB->ResultB Final Final Mobile Phase: 0.1% Formic Acid in Water/ACN ResultB->Final Select 0.1% H3PO4 or Formic Acid

Figure 1: Decision logic for mobile phase pH selection based on the analyte's acidic nature.

Standardized HPLC Protocol
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmStandard stationary phase for hydrophobic aromatics.[1]
Mobile Phase A 0.1% Formic Acid (or 0.1% H3PO4) in WaterSuppresses -COOH ionization (pH ~2.7).[1]
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent required for the phenyl group.
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Column Temp 30°CImproves mass transfer and reproducibility.[1]
Detection UV at 280 nm (Primary), 254 nm (Secondary)280 nm is selective for the conjugated thiophene-phenyl system.
Gradient T=0: 20% B T=15: 90% B T=20: 90% B T=21: 20% BLinear gradient to elute polar impurities early and the hydrophobic product later.

System Suitability Criteria (Self-Validating):

  • Tailing Factor (T): Must be < 1.5 (Confirms successful pH control).[1]

  • Retention Time (RT): RSD < 2.0% over 5 injections.[1]

  • Resolution (Rs): > 2.0 between main peak and nearest impurity (e.g., decarboxylated byproduct).[1]

Impurity Profiling

When synthesizing this molecule, specific impurities are common. The analytical method must resolve these:

  • Regioisomer (4-Methyl-5-phenyl...): Arises from non-selective coupling.[1] Separation requires a shallower gradient (e.g., 0.5% B/min slope).[1]

  • Decarboxylated Product (3-Methyl-5-phenylthiophene): The -COOH group can be lost at high temperatures.[1] This impurity is much more hydrophobic (elutes later) and non-acidic.[1]

  • Inorganic Salts: Elute at void volume (T0).

Analytical Workflow Summary

Workflow cluster_Analysis Parallel Analysis Sample Crude Sample (Solid) Prep Sample Prep Dissolve in MeOH (1 mg/mL) Sample->Prep NMR 1H-NMR (Structure) DMSO-d6 Sample->NMR Dissolve 10 mg HPLC HPLC-UV (Purity) C18 / Acidic Mobile Phase Prep->HPLC Dilute to 0.1 mg/mL MS LC-MS (Identity) ESI Negative Mode Prep->MS Dilute to 10 µg/mL Report Final CoA (Purity >98%, Structure Confirmed) HPLC->Report MS->Report NMR->Report

Figure 2: Integrated analytical workflow for lot release or characterization.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2023.[1][5][6]

  • FDA Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration, 2018.[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience. (General reference for acidic mobile phase selection in RP-HPLC).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition, Wiley.
  • NIST Chemistry WebBook. 3-Methyl-2-thiophenecarboxylic acid (Analogous spectral data).

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of arylthiophenes

Technical Support Center: Arylthiophene Synthesis Current Status: [ONLINE] Agent: Senior Application Scientist Ticket Queue: High Priority (Side Reaction Troubleshooting) Welcome to the Arylthiophene Synthesis Support Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Arylthiophene Synthesis Current Status: [ONLINE] Agent: Senior Application Scientist Ticket Queue: High Priority (Side Reaction Troubleshooting)

Welcome to the Arylthiophene Synthesis Support Center

You have reached the Tier-3 Technical Desk. We understand that synthesizing arylthiophenes—critical scaffolds in organic electronics (OLEDs, OFETs) and medicinal chemistry—is often plagued by specific, recurring failures.

This guide treats your chemical synthesis problems as "support tickets." Below are the troubleshooting protocols for the four most common failure modes in Palladium-catalyzed cross-coupling of thiophenes.

Ticket #001: The "Vanishing" Boronic Acid

Issue: Protodeboronation during Suzuki-Miyaura Coupling Symptoms: Low yields; the starting thiophene boronic acid is consumed rapidly, but the major byproduct is the de-borylated thiophene (H-thiophene) rather than the coupled product.

Root Cause Analysis

Thiophene-2-boronic acids are notoriously unstable. The electron-rich nature of the thiophene ring facilitates the hydrolytic cleavage of the C-B bond under basic conditions. This is often faster than the transmetallation step in the catalytic cycle.

Mechanism: The reaction proceeds via a base-catalyzed mechanism (Kuivila pathway). The base (OH⁻ or alkoxide) coordinates to the boron atom, forming a boronate "ate" complex. In electron-rich heterocycles, the C-B bond weakens, allowing water (or a proton source) to cleave the bond, releasing the thiophene and boric acid.

Visualizing the Failure Mode

Protodeboronation Start 2-Thienyl Boronic Acid Ate Boronate 'Ate' Complex Start->Ate + Base Base Base (OH-) Transmetal Transmetallation (Desired Path) Ate->Transmetal + Pd(II)-Ar Proto Protodeboronation (Side Reaction) Ate->Proto + H2O / Heat Product Arylthiophene (Product) Transmetal->Product Waste Thiophene (H) + Boric Acid Proto->Waste

Caption: The "race" between productive transmetallation and destructive protodeboronation. High temperature and water favor the red path.

Troubleshooting Protocol
  • Switch to Anhydrous Conditions: Eliminate water. Use anhydrous solvents (Dioxane/DMF) and bases that do not generate water in situ (e.g., Cs₂CO₃ or K₃PO₄ suspended in solvent).

  • Use MIDA Boronates: Replace the unstable boronic acid with a MIDA (N-methyliminodiacetic acid) boronate . The MIDA ligand masks the boron's empty p-orbital, preventing base coordination until slowly released under controlled conditions.

  • The "Slow Release" Method: If you must use the boronic acid, add it dropwise to the reaction mixture over 1-2 hours to keep its instantaneous concentration low relative to the catalyst.

  • Catalyst Acceleration: Use highly active precatalysts (e.g., XPhos Pd G4 ) to increase the rate of transmetallation, allowing the productive cycle to outcompete decomposition.

Ticket #002: The "Frozen" Catalyst

Issue: Catalyst Poisoning by Sulfur Symptoms: Reaction stalls after <20% conversion. Adding more catalyst restarts the reaction only briefly. No obvious side products, just unreacted starting material.

Root Cause Analysis

Sulfur atoms in the thiophene ring (especially in dithiophenes or thioethers) have a high affinity for Palladium. The sulfur lone pair coordinates strongly to the Pd(0) or Pd(II) center, displacing the phosphine ligands and creating a "dead" complex that cannot undergo oxidative addition.

Visualizing the Failure Mode

CatalystPoisoning ActiveCat Active Pd(0)L2 Poisoned Pd-S Coordinate (Inactive) ActiveCat->Poisoned S-binding (Standard Ligands) Protected Sterically Protected Pd-Complex ActiveCat->Protected + Bulky Ligand Thiophene Thiophene Substrate (S) Thiophene->Poisoned BulkyLigand Bulky Ligand (e.g., SPhos) Protected->Poisoned Blocked by Sterics

Caption: Standard ligands allow sulfur coordination (poisoning). Bulky dialkylbiaryl phosphines create a steric shell that prevents S-binding.

Troubleshooting Protocol
  • Ligand Selection is Non-Negotiable: Do not use simple ligands like PPh₃. You must use Buchwald Dialkylbiaryl Phosphines .

    • SPhos: Excellent general purpose.

    • XPhos: Best for aryl chlorides.

    • RuPhos: Ideal if secondary amines are present.

  • Increase Catalyst Loading: Thiophene couplings often require 2–5 mol% Pd, whereas phenyl-phenyl couplings might work with 0.5 mol%.

  • Scavenge Free Sulfur: If your starting material was made via sulfuration (e.g., Lawesson’s reagent), trace elemental sulfur may remain. Pre-treat your starting material with Cu powder or wash with aqueous Na₂S₂O₃.

Ticket #003: The "Wrong Twin" (Regioselectivity)

Issue: C2 vs. C3 Selectivity in Direct Arylation Symptoms: You intend to arylate the C3 position, but the reaction occurs at C2 (or vice versa), or you get a mixture of isomers that are difficult to separate.

Technical Insight

In direct C-H arylation (an atom-economical alternative to Suzuki), the C2 proton is significantly more acidic (pKa ~32) than the C3 proton. Palladium preferentially activates the most acidic C-H bond via a CMD (Concerted Metallation-Deprotonation) mechanism.

Selectivity Control Table
Target PositionStrategyRecommended Conditions
C2 (Alpha) Default Reactivity Catalyst: Pd(OAc)₂ / PPh₃Base: KOAc or Cs₂CO₃Solvent: DMAc or DMF (100°C)Note: This is the thermodynamic path.
C3 (Beta) Steric Blocking Block C2: Use a removable blocking group (e.g., -Cl, -SiMe₃) at C2.Catalyst: Pd(PPh₃)₄
C3 (Beta) Directing Groups Catalyst: Pd(OAc)₂Ligand: DavePhos (promotes C3)Substrate: Requires a directing group (e.g., Amide/Ester) at C2 to "swing" the Pd to C3.
C5 (Distal) Electronic Bias If C2 is substituted with an EWG (Electron Withdrawing Group), C5 becomes the next most acidic site.

Ticket #004: The "Doppelgänger" (Homocoupling)

Issue: Oxidative Homocoupling Symptoms: Instead of Ar¹-Ar², you isolate significant amounts of Ar¹-Ar¹ (bithiophene) or Ar²-Ar².

Root Cause Analysis
  • Oxygen Leak: Pd(0) is oxidized to Pd(II) by atmospheric oxygen. Two equivalents of the boronic acid then transmetallate onto the Pd(II) center and reductively eliminate to form the homocouple.

  • Copper Contamination: If using Sonogashira conditions or Cu-promoted variants, copper promotes oxidative dimerization (Glaser coupling type).

Troubleshooting Protocol
  • Strict Degassing: Sparging with argon for 10 minutes is often insufficient for thiophenes. Use the Freeze-Pump-Thaw method (3 cycles) for high-value substrates.

  • Stoichiometry Adjustment: Use a slight excess of the halide (electrophile) rather than the boronic acid, as the boronic acid is the species prone to homocoupling.

  • Reductive Environment: In extreme cases, adding a small amount of hydroquinone can suppress radical-mediated homocoupling pathways.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Amines. Journal of the American Chemical Society.

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Roger, J., et al. (2009). Palladium-Catalyzed Direct Arylation of Heteroaromatics with Aryl Halides.[1] ChemComm.

  • Sherrill, W. M., & Rubin, M. (2008). Homocoupling of Boronic Acids in Suzuki–Miyaura Cross-Coupling Reactions.[2] Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Optimization of Suzuki Coupling for 5-Phenylthiophene Synthesis

Welcome to the technical support center for the synthesis of 5-phenylthiophene via Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-phenylthiophene via Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Here are some of the most common questions encountered when performing Suzuki coupling for 5-phenylthiophene synthesis:

Q1: What is the most common reason for low yields in this specific Suzuki coupling?

A major culprit for low yields is often the instability of the thiophene boronic acid, which can lead to a side reaction called protodeboronation.[1][2] This process replaces the boron group with a hydrogen atom, consuming your starting material. Optimizing the reaction to favor the cross-coupling over this decomposition pathway is critical.

Q2: Which palladium catalyst is best suited for coupling with a thiophene derivative?

While classic catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos and XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results.[1][3][4][5] These ligands accelerate the rate-limiting oxidative addition step and promote the desired reductive elimination, which can be particularly beneficial for electron-rich heteroaromatic systems like thiophene.[1][3][6]

Q3: How crucial is the choice of base, and which one should I start with?

The base is critical as it activates the boronic acid for the transmetalation step.[7][8] For thiophene substrates, which can be sensitive, it's often best to start with a milder inorganic base. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent starting points.[2] Strong bases like NaOH or KOH can accelerate the undesired protodeboronation of the thiophene boronic acid.[2]

Q4: Does the purity of my thiophene boronic acid really matter that much?

Absolutely. Boronic acids can degrade over time, especially when exposed to air and moisture.[9] It is highly recommended to verify the purity of your boronic acid by NMR before use. For particularly unstable thiophene boronic acids, consider using more stable derivatives like pinacol esters or trifluoroborate salts.[9][10][11]

Q5: My reaction mixture turned black. Is my catalyst dead?

The formation of palladium black (aggregated palladium particles) indicates catalyst decomposition and is a common cause of sluggish or failed reactions.[7] This can be caused by insufficient ligand, the presence of oxygen, or excessively high temperatures.[7] Ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) and that your reaction is performed under a strictly inert atmosphere.[7]

Troubleshooting Guide

Even with the best-laid plans, experiments can encounter issues. This section provides a systematic approach to diagnosing and solving common problems in the synthesis of 5-phenylthiophene.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation Inefficient Catalyst System: The chosen catalyst/ligand combination may not be active enough for the thiophene substrate.Switch to a more active catalyst system, such as a palladium precatalyst with a bulky, electron-rich ligand (e.g., SPhos, XPhos).[1][2] Consider using a palladacycle, which can be more robust.[4]
Poor Reagent Quality: Degradation of the boronic acid or impurities in the starting materials can inhibit the reaction.[1]Verify the purity of all reagents, especially the boronic acid. If necessary, use a fresh batch or consider converting the boronic acid to a more stable boronate ester.[9][11]
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can lead to a stalled reaction.[1]Systematically screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene/water, THF/water).[7][12][13] Ensure the reaction temperature is appropriate; while higher temperatures can increase the rate, they can also lead to catalyst decomposition.[7][9]
Significant Side Product Formation (e.g., Homocoupling) Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid.[7]Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles.[7]
Use of a Pd(II) Precatalyst: The in-situ reduction of Pd(II) to the active Pd(0) can sometimes promote homocoupling.[7]Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize this side reaction.[7]
Protodeboronation of Thiophene Boronic Acid Harsh Reaction Conditions: Strong bases and high temperatures are known to accelerate this side reaction.[2]Switch to a milder base such as K₃PO₄ or K₂CO₃.[2] Lower the reaction temperature to the minimum effective level, often in the 60-80 °C range.[2]
Slow Catalytic Turnover: An inefficient catalyst gives the boronic acid more time to decompose.Employ a highly active catalyst system to ensure the rate of the desired Suzuki coupling is significantly faster than the rate of protodeboronation.[2]
Reaction Fails to Go to Completion Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by aggregation into palladium black.[7][14]Ensure all glassware is scrupulously clean and that solvents are of high purity. Increase the ligand-to-palladium ratio to better stabilize the active catalytic species.[7]
Poor Solubility: One or more of the reactants may not be sufficiently soluble in the chosen solvent system.Screen different solvent combinations to ensure all components are adequately dissolved. Vigorous stirring is especially important in biphasic systems.[7][15]

Visualizing the Catalytic Cycle

Understanding the mechanism of the Suzuki coupling is fundamental to effective troubleshooting. The following diagram illustrates the key steps in the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Suzuki Coupling Catalytic Cycle cluster_reactants Reactants cluster_product Product A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Ar-Ar' Product 5-Phenylthiophene F->Product ArX Aryl Halide (e.g., 5-Bromo-2-phenylthiophene) ArX->B ArB Boronic Acid/Ester (e.g., Phenylboronic Acid) ArB->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimized Experimental Protocol: Synthesis of 5-Phenylthiophene

This protocol provides a robust starting point for the synthesis of 5-phenylthiophene, incorporating best practices for maximizing yield and minimizing side reactions.

Materials:

  • 5-Bromo-2-phenylthiophene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-phenylthiophene (1.0 equiv), phenylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times. This step is crucial to remove oxygen, which can deactivate the catalyst.[7][9]

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (1.5 mol%) and SPhos (3.0 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The solvent mixture should be thoroughly degassed prior to use by sparging with an inert gas for at least 30 minutes.[7]

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The optimal temperature may require some fine-tuning.[7][12]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-phenylthiophene.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Substituted Thiophenes.
  • Wikipedia. (2024, October 10). Suzuki reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Benchchem. (n.d.). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • ResearchGate. (2025, August 10). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

Sources

Troubleshooting

byproduct identification in the synthesis of 3-Methyl-5-phenylthiophene-2-carboxylic acid

Technical Support Center: Synthesis of 3-Methyl-5-phenylthiophene-2-carboxylic acid Welcome to the technical support center for the synthesis and purification of 3-Methyl-5-phenylthiophene-2-carboxylic acid. This guide i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Methyl-5-phenylthiophene-2-carboxylic acid

Welcome to the technical support center for the synthesis and purification of 3-Methyl-5-phenylthiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges related to byproduct formation and purification. Our goal is to provide expert-driven, actionable insights to help you troubleshoot common issues, ensuring the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable laboratory-scale synthesis route for 3-Methyl-5-phenylthiophene-2-carboxylic acid?

A1: A prevalent and effective method involves a two-step sequence starting from a pre-formed thiophene ring. The typical route is:

  • Electrophilic Bromination: Synthesis of 2-bromo-3-methyl-5-phenylthiophene from 3-methyl-5-phenylthiophene using a brominating agent like N-bromosuccinimide (NBS).

  • Carboxylation via Lithiation: Metal-halogen exchange of the bromo-thiophene using an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching the resulting lithiated intermediate with solid carbon dioxide (dry ice). Subsequent acidic workup yields the desired carboxylic acid. This method is generally high-yielding and regioselective.[1][2]

Q2: What are the primary classes of byproducts I should anticipate with this synthetic route?

A2: Byproducts can arise from both stages of the synthesis. They generally fall into these categories:

  • Unreacted Starting Materials: Residual 3-methyl-5-phenylthiophene or 2-bromo-3-methyl-5-phenylthiophene.

  • Side-Reaction Products: Formation of regioisomers (e.g., other brominated thiophenes), products from incomplete reactions, or side-reactions of the highly reactive organolithium intermediate.

  • Degradation Products: Potential decomposition under harsh workup conditions, though this is less common for this stable heterocyclic system.

Q3: Which analytical techniques are most effective for identifying these byproducts?

A3: A combination of chromatographic and spectroscopic methods is essential for unambiguous identification:

  • Thin Layer Chromatography (TLC): Excellent for initial reaction monitoring and for developing purification conditions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for separating complex mixtures and obtaining the molecular weight of each component, providing the first crucial clue to its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive technique for structural elucidation of the main product and any isolatable byproducts. Comparing the spectra of crude and purified material is highly informative.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My crude LC-MS analysis shows multiple peaks aside from my desired product.

This is the most common challenge, indicating a mixture of compounds. Below is a breakdown of the likely culprits based on their origin in the synthetic sequence.

  • Possible Cause A: Byproducts from Bromination Step

    • Identity: Unreacted 3-methyl-5-phenylthiophene . You may also observe trace amounts of 2,4-dibromo-3-methyl-5-phenylthiophene if excess brominating agent was used.

    • Causality: Electrophilic substitution on the thiophene ring is very fast. The 2-position is most activated, but over-bromination can occur at the other vacant alpha-position (position 4) if stoichiometry or reaction time is not carefully controlled.

    • Solution:

      • Ensure the use of 1.0-1.05 equivalents of NBS.

      • Monitor the reaction closely by TLC or GC-MS to stop it upon full consumption of the starting material.

      • Purify the 2-bromo-3-methyl-5-phenylthiophene intermediate by column chromatography or recrystallization before proceeding to the next step.

  • Possible Cause B: Byproducts from Carboxylation Step

    • Identity 1: 3-Methyl-5-phenylthiophene (Protonated byproduct).

    • Causality: The lithiated thiophene intermediate is a very strong base. If it encounters a proton source (e.g., trace water in the solvent, glassware, or CO₂) before reacting with carbon dioxide, it will be quenched back to the protonated form.

    • Solution:

      • Rigorously dry all glassware in an oven before use.

      • Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

      • Use freshly crushed, high-quality dry ice. Avoid using old dry ice that may have accumulated atmospheric water as frost.

    • Identity 2: 3,3'-dimethyl-5,5'-diphenyl-2,2'-bithiophene (Homo-coupled dimer).

    • Causality: A small percentage of the lithiated intermediate can react with the starting material, 2-bromo-3-methyl-5-phenylthiophene, in a Wurtz-type coupling reaction.

    • Solution:

      • Maintain a very low reaction temperature (-78 °C is standard) to disfavor this side reaction.

      • Ensure slow, dropwise addition of n-butyllithium to the bromo-thiophene solution to avoid localized areas of high concentration.

Problem 2: My final product appears as a persistent oil or fails to crystallize effectively.
  • Possible Cause: Presence of oily, non-polar impurities.

  • Causality: The most likely culprits are unreacted starting materials (3-methyl-5-phenylthiophene, 2-bromo-3-methyl-5-phenylthiophene) and the protonated byproduct. These are significantly less polar than the desired carboxylic acid and can interfere with the crystal lattice formation of the product, acting as a "eutectic" impurity.

  • Solution: The product must be purified using a method that effectively separates compounds based on polarity.

    • Acid-Base Extraction: Dissolve the crude mixture in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., 1M NaOH or NaHCO₃). The carboxylic acid will move to the aqueous layer as its carboxylate salt, while non-polar impurities remain in the organic layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

    • Column Chromatography: If acid-base extraction is insufficient, flash column chromatography on silica gel is the next step. See Protocol 2 for details.

Byproduct Identification Workflow

The following diagram outlines the synthetic pathway and the points where key byproducts are formed.

Byproduct_Formation cluster_bromination Bromination Step cluster_carboxylation Carboxylation Step SM1 3-Methyl-5-phenylthiophene INT1 2-Bromo-3-methyl-5-phenylthiophene SM1->INT1 + NBS BP1 Unreacted SM1 SM1->BP1 Incomplete Reaction INT2 3-Methyl-5-phenyl-2-thienyllithium INT1->INT2 + n-BuLi (-78 °C) BP2 2,4-Dibromo Byproduct INT1->BP2 Over-bromination FP 3-Methyl-5-phenylthiophene- 2-carboxylic acid (Product) INT2->FP 1. CO₂ 2. H₃O⁺ BP3 Protonated Byproduct (Same as SM1) INT2->BP3 Quench w/ H₂O BP4 Homo-coupled Dimer INT2->BP4 + INT1

Caption: Synthesis pathway and common byproduct formation points.

Experimental Protocols

Protocol 1: Analytical Workflow for Byproduct Identification by LC-MS

This protocol provides a general method for analyzing crude reaction mixtures.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude, dried reaction mixture in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Filter the solution through a 0.22 µm syringe filter into an LC vial.

  • LC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all species. The carboxylic acid will show best in negative mode ([M-H]⁻), while other byproducts may show in positive mode ([M+H]⁺ or [M+Na]⁺).

    • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra. Compare the observed molecular weights with the theoretical masses of the expected product and the potential byproducts listed in the table below.

Table 1: Molecular Weights of Target Compound and Potential Byproducts

Compound NameMolecular FormulaExact Mass (monoisotopic)Expected Ion (ESI-)Expected Ion (ESI+)
Target Product C₁₂H₁₀O₂S218.0402217.0329219.0474
3-Methyl-5-phenylthiopheneC₁₁H₁₀S174.0503-175.0576
2-Bromo-3-methyl-5-phenylthiopheneC₁₁H₉BrS251.9608 / 253.9588 (Br isotopes)-252.9681 / 254.9661
2,4-Dibromo-3-methyl-5-phenylthiopheneC₁₁H₈Br₂S329.8713 / 331.8693 (Br isotopes)-330.8786 / 332.8766
3,3'-dimethyl-5,5'-diphenyl-2,2'-bithiopheneC₂₂H₁₈S₂346.0850-347.0923
Protocol 2: Purification by Flash Column Chromatography

This is recommended when acid-base extraction fails to provide sufficient purity.

  • Stationary Phase Selection: Use standard silica gel (40-63 µm).

  • Eluent Selection: Determine the optimal solvent system using TLC. A common starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).

    • Crucial Tip: Because the target compound is a carboxylic acid, it may streak on the silica gel. To prevent this, add a small amount (0.5-1%) of acetic acid to the eluent mixture.[3] This keeps the compound fully protonated, leading to sharp, well-defined bands.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Acetic Acid) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Start with a low polarity eluent and gradually increase the polarity (gradient elution). For example, start with 95:5 Hexane:EtOAc and gradually increase to 70:30 Hexane:EtOAc.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator. To remove the residual acetic acid, the resulting solid can be re-dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and re-concentrated.

References

  • Beilstein Journals. (2007, September 4). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

Sources

Optimization

Technical Support Center: Regioselectivity in Polysubstituted Thiophenes

This guide serves as a specialized technical support center for researchers navigating the complex regioselectivity challenges in polysubstituted thiophene synthesis. Status: Operational | Tier: Advanced Research Support...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers navigating the complex regioselectivity challenges in polysubstituted thiophene synthesis.

Status: Operational | Tier: Advanced Research Support Lead Scientist: Dr. A. Vance, Senior Application Scientist

Core Philosophy: The Regioselectivity Triad

To successfully synthesize polysubstituted thiophenes, you must move beyond trial-and-error. You must control the Regioselectivity Triad :

  • Thermodynamics (Rearrangement): Utilizing the Halogen Dance (LHD) to shift substituents to thermodynamically stable positions.[1]

  • Kinetics (Direct Functionalization): Exploiting steric and electronic gating in C-H activation to override natural reactivity.

  • Assembly (De Novo Cyclization): Pre-encoding regiochemistry during ring formation (e.g., Gewald reaction).

Module 1: The Halogen Dance (LHD) & Lithium Migration

Issue: "I lithiated 2-bromo-3-hexylthiophene hoping to trap at C5, but the electrophile ended up at C2, and the bromine moved to C3."

Root Cause Analysis

You are fighting thermodynamics. The Halogen Dance (LHD) is a base-catalyzed halogen migration that proceeds via a series of rapid lithium-halogen exchanges. The system equilibrates to place the lithium anion at the most acidic position (usually adjacent to sulfur or a heteroatom) and the halogen at a position that stabilizes the intermediate.

Mechanism Visualization

The following diagram illustrates the "dance" pathway where the lithiated species acts as a shuttle.

HalogenDance cluster_0 Initiation cluster_1 The 'Dance' (Equilibrium) Start 2-Bromo-thiophene Li_Intermediate Lithiated Intermediate (Kinetic) Start->Li_Intermediate Deprotonation Base LDA (Base) DiBromo Dibromo Species Li_Intermediate->DiBromo + Start Material (Br transfer) Stable_Li Thermodynamic Lithiated Species Li_Intermediate->Stable_Li Fast Equilibrium DiBromo->Stable_Li - Start Material Product Regioisomerized Product Stable_Li->Product + Electrophile

Caption: The Halogen Dance mechanism showing the equilibration between kinetic and thermodynamic lithiated intermediates.

Troubleshooting & Protocol

Q: How do I stop the migration to get the kinetic product?

  • A: You must outrun the equilibrium.

    • Temperature: Operate strictly at -78 °C . Even -40 °C is sufficient to trigger LHD.

    • Base: Use LDA (bulky, less nucleophilic) rather than n-BuLi to avoid nucleophilic attack on the ring.

    • Quench: Use in situ trapping (mix the electrophile with the substrate before adding the base) if the electrophile is compatible with LDA (e.g., TMSCl).

Q: How do I force the migration to get the thermodynamic product?

  • A: Use the "Catalytic Dance" Protocol.

Protocol A: Controlled Halogen Migration (The "Swapping" Method)

Objective: Convert 2-bromo-3-substituted thiophene to 3-bromo-2-substituted thiophene.

  • Preparation: Dissolve substrate (1.0 equiv) in dry THF (0.1 M) under Argon.

  • Initiation: Cool to -78 °C . Add LDA (1.1 equiv) dropwise.

    • Checkpoint: The solution often turns yellow/orange (formation of thienyllithium).

  • The Dance: Warm the solution to -10 °C for 30 minutes. This thermal energy overcomes the activation barrier for the halogen shift.

  • Validation: Take a 50 µL aliquot, quench with MeOH, and run GC-MS.

    • Success Criteria: You should see the shift in retention time corresponding to the isomer. If <90% conversion, stir longer at -10 °C.

  • Trapping: Cool back to -78 °C and add the electrophile (e.g., DMF, I2, R-CHO).

Module 2: Direct C-H Arylation (C2 vs. C3 Selectivity)

Issue: "I want to arylate at C3 (beta), but Pd-catalysis keeps hitting C2 (alpha) or giving mixtures."

Scientific Insight: The CMD Mechanism

Palladium-catalyzed C-H activation typically proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. The C2 proton is more acidic (


) than C3 (

), making C2 the kinetic preference. To switch to C3, you must sterically block C2 or use a ligand that modifies the Pd geometry to favor the "more accessible" but less acidic C3 position.
Selection Guide: Tuning Regioselectivity
Target PositionCatalyst SystemKey AdditiveMechanism/Rationale
C2 (Alpha) Pd(OAc)₂ / PPh₃KOAc or Cs₂CO₃Standard CMD. Favors the most acidic proton.
C3 (Beta) Pd(OAc)₂ / PCy₃ HBF₄ PivOH (30 mol%)Steric Control. Bulky phosphine makes the crowded C2 position inaccessible.
C3 (Beta) Pd(OAc)₂ / 2,2'-bipyridine Ag₂CO₃Transient Directing. Ag salts can block C2 or assist in electrophilic attack at C3.
C5 (vs C2) Pd(OAc)₂ / P(t-Bu)₃K₂CO₃Steric Gating. If C3 has a bulky substituent, C2 is blocked, forcing reaction at C5.
Protocol B: C3-Selective Direct Arylation

Objective: Arylate a 2-substituted thiophene at the C3 position.[2][3]

  • Mix: In a sealed tube, combine Thiophene substrate (1.0 equiv), Aryl Bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), and PCy₃·HBF₄ (10 mol%).

  • Base/Acid: Add K₂CO₃ (2.0 equiv) and PivOH (Pivalic acid) (0.3 equiv).

    • Why PivOH? It acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage at the less acidic C3 position.

  • Solvent: Add dry Xylene (0.2 M).

  • Heat: Stir vigorously at 130 °C for 12–24 h.

  • Checkpoint: TLC will likely show a fluorescent spot for the biaryl product.

    • Validation: 1H NMR is required. C2-H signals are typically doublets (

      
       Hz), while C3-H signals are singlets or small doublets (
      
      
      
      Hz) depending on substitution.

Module 3: De Novo Assembly (The Gewald Reaction)

Issue: "My Gewald reaction yields a tarry mess or the wrong regioisomer when using unsymmetrical ketones."

Troubleshooting Guide

Q: Why is the reaction failing with my sterically hindered ketone?

  • A: The Knoevenagel condensation (Step 1) is reversible and sensitive to sterics.

    • Solution: Switch to a Two-Step Protocol . Isolate the

      
      -unsaturated nitrile first, then treat with sulfur/base.[4]
      

Q: I'm getting the wrong isomer with 2-butanone (methyl ethyl ketone).

  • A: Regioselectivity is determined by the most stable enol/enamine intermediate.

    • Rule: Cyclization usually occurs on the less substituted alpha-carbon (kinetic enolization) unless thermodynamic conditions are used.

    • Fix: To favor the more substituted position, use a pre-formed enamine or stronger thermodynamic conditions (higher temp, weaker base).

Decision Tree: Route Selection

Use this logic flow to determine if you should build the ring (Gewald) or functionalize an existing one.

RouteSelection Start Target: Polysubstituted Thiophene Pattern Substitution Pattern? Start->Pattern Tetra Tetra-substituted Pattern->Tetra Tri Tri-substituted Pattern->Tri Gewald Route: Gewald Reaction (De Novo) Tetra->Gewald Highly Crowded Tri->Gewald Amino/Cyano Groups Needed Direct Route: Direct Arylation (C-H Activation) Tri->Direct C2/C5 Aryl Needed LHD_Route Route: Halogen Dance (Rearrangement) Tri->LHD_Route C3/C4 Halogen Needed

Caption: Decision matrix for selecting between De Novo synthesis and functionalization strategies.

References & Validated Sources

  • Halogen Dance Mechanism & Scope:

    • Source: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chem. Rev., 2007.

    • Context: Definitive review on the thermodynamics and kinetics of halogen migration on thiophenes.

  • Pd-Catalyzed Regioselectivity (C2 vs C3):

    • Source: Ueda, K., et al. "Ligand-Controlled Regioselective C–H Arylation of Thiophenes." J. Am. Chem. Soc., 2011.[5]

    • Context: Establishes the use of bulky phosphines to switch selectivity from C2 to C3.

  • Gewald Reaction Mechanism & Troubleshooting:

    • Source: Sabnis, R. W. "The Gewald Reaction."[4][6][7][8][9] Sulfur Reports, 1994.

    • Context: Comprehensive guide on the mechanism, variations, and troubleshooting of the Gewald synthesis.

  • Direct Arylation Polymerization (DArP):

    • Source: Leclerc, M., et al. "Direct Heteroarylation Polymerization." Chem. Rev., 2016.[10]

    • Context: Applies regioselectivity principles to polymer synthesis, crucial for materials science.

Sources

Troubleshooting

Technical Support Center: Catalyst Impact on 3-Methyl-5-phenylthiophene-2-carboxylic Acid Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of substituted thiophenes. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted thiophenes. This guide is designed for researchers, chemists, and drug development professionals who are working on or troubleshooting the synthesis of 3-Methyl-5-phenylthiophene-2-carboxylic acid and related structures. Here, we delve into the critical role of catalyst selection, providing not just protocols but the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the 3-Methyl-5-phenylthiophene-2-carboxylic acid core structure?

While several named reactions can generate a thiophene ring, the most versatile and commonly adapted method for producing highly substituted thiophenes is the Gewald Aminothiophene Synthesis .[1][2] Although the target molecule is not an aminothiophene, the Gewald reaction provides a robust framework for constructing the polysubstituted thiophene core from simple starting materials. A typical route would involve the three-component condensation of a ketone (acetophenone), an active methylene nitrile (ethyl 2-cyanopropanoate), and elemental sulfur, followed by subsequent chemical modification of the resulting 2-aminothiophene intermediate to yield the final carboxylic acid.

Other classical methods include the Fiesselmann and Hinsberg syntheses, though they are often more specific to different substitution patterns.[3][]

Q2: What is the fundamental role of the catalyst in a Gewald-type thiophene synthesis?

The catalyst, typically a basic amine, plays a multifaceted role in the Gewald reaction.[5] Its primary functions are:

  • To catalyze the Knoevenagel condensation: The reaction is initiated by the base-catalyzed condensation between the ketone and the active methylene nitrile to form a crucial α,β-unsaturated nitrile intermediate.[1][6]

  • To activate elemental sulfur: Secondary amines, such as morpholine or piperidine, can react with the S₈ ring to form reactive polysulfide species, which facilitates the subsequent addition of sulfur to the reaction intermediate.[5] Tertiary amines like triethylamine lack this ability and act solely as Brønsted bases.

The choice and concentration of the base are therefore critical variables that can dictate the reaction rate, yield, and side-product profile.[5]

Q3: How does the choice of base catalyst directly impact reaction yield and purity?

The nature of the base catalyst significantly influences the reaction's success. Key factors include:

  • Basicity (pKa): A stronger base will accelerate the initial Knoevenagel condensation. However, excessively strong bases can promote undesired side reactions, such as polymerization of the starting materials or intermediates.

  • Steric Hindrance: Bulky bases may slow the reaction rate or favor different reaction pathways.

  • Nucleophilicity: As mentioned, nucleophilic secondary amines (morpholine, piperidine) can actively participate in the reaction beyond simple deprotonation, often leading to higher yields compared to non-nucleophilic tertiary amines (triethylamine) under similar conditions.[5]

  • Catalyst System: Modern approaches utilize advanced catalyst systems, such as conjugate acid-base pairs (e.g., piperidinium borate), which can offer superior activity at lower catalytic loadings and may be recyclable.[7]

Troubleshooting Guide: Catalyst-Related Issues

This section addresses specific problems you may encounter during the synthesis and provides actionable, catalyst-focused solutions.

Q: My reaction has stalled or is showing a very low yield. How do I troubleshoot this based on my catalyst choice?

A: A low or stalled yield is a common issue directly linked to catalyst efficacy. Here’s how to approach the problem:

  • Verify Catalyst Loading: The Gewald reaction is often run with stoichiometric or near-stoichiometric amounts of amine base. However, newer protocols may use truly catalytic amounts (e.g., 10-20 mol%).[7] If using a catalytic protocol, ensure the loading is sufficient. In many cases, uncatalyzed reactions show no product formation even after 24 hours.[7]

  • Assess Base Strength: If the Knoevenagel condensation is the rate-limiting step (identifiable by the persistence of starting ketone/nitrile on a TLC plate), your base may be too weak. Consider switching from a milder base like triethylamine to a more effective one like morpholine or piperidine.

  • Consider a Conjugate Acid-Base System: For challenging substrates, a simple amine base may be insufficient. A piperidinium borate catalyst, which acts as both a proton donor (piperidinium ion) to activate the ketone and a proton acceptor (borate anion) for the nitrile, can dramatically increase reaction rates and yields.[7]

Catalyst Performance Comparison in a Model Gewald Reaction

Catalyst (20 mol%) Solvent Time Yield (%) Reference
Pyrrolidinium Borate H₂O 25 min 92% [7]
Piperidinium Borate H₂O 20 min 96% [7]
Morpholinium Borate H₂O 30 min 90% [7]
Triethylamine Ethanol 5-8 h ~70-80% [5]

| No Catalyst | H₂O | 24 h | 0% |[7] |

This table summarizes representative data to illustrate performance differences.

Q: I'm observing significant formation of a dark, tar-like substance and multiple spots on my TLC. Can the catalyst be the cause?

A: Yes, catalyst choice is crucial for minimizing side reactions and polymerization, which often manifest as tar.

  • Reduce Base Concentration/Strength: Highly basic conditions, especially at elevated temperatures, can promote the polymerization of the α,β-unsaturated nitrile intermediate. Try reducing the catalyst loading or switching to a weaker base.

  • Optimize Temperature: The catalyst's activity is temperature-dependent. Running the reaction at the lowest effective temperature can often provide a cleaner reaction profile by disfavoring high-activation-energy side reactions. For instance, a reaction might yield 84% at 70°C over 3 hours, but a cleaner 96% at 100°C in just 25 minutes, indicating a delicate balance.[7]

  • Ensure Proper Stoichiometry: An excess of the ketone or nitrile component, exacerbated by a highly active catalyst, can lead to self-condensation or dimerization.[5]

Below is a troubleshooting workflow to help guide your optimization process.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Catalyst Is the catalyst appropriate? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Knoevenagel_Slow Knoevenagel intermediate not forming? Check_Catalyst->Knoevenagel_Slow Analyze_TLC Analyze TLC for intermediates Check_Conditions->Analyze_TLC End Action: Increase reaction time or temperature moderately. Analyze_TLC->End Reaction clean but incomplete Side_Rxns Multiple side products or tar? Knoevenagel_Slow->Side_Rxns No Inc_Base_Strength Action: Use stronger base (e.g., Morpholine) or conjugate acid-base catalyst. Knoevenagel_Slow->Inc_Base_Strength Yes Side_Rxns->Analyze_TLC No Dec_Base_Strength Action: Use weaker base, reduce catalyst loading, or lower reaction temperature. Side_Rxns->Dec_Base_Strength Yes

Caption: Catalyst-centric troubleshooting workflow for thiophene synthesis.

Q: My workup is complicated by the catalyst. Are there better alternatives?

A: Absolutely. Traditional homogeneous amine catalysts can be difficult to remove, especially if they are high-boiling.

  • Heterogeneous Catalysts: Consider using a solid-supported catalyst, such as KF-alumina or a functionalized polyacrylonitrile fiber.[8][9] These can be removed by simple filtration, vastly simplifying the purification process.

  • Recyclable Catalysts: Water-soluble catalysts like piperidinium borate can be recovered from the aqueous layer after extraction and reused for several cycles with minimal loss of activity, offering a greener and more cost-effective approach.[7]

Experimental Protocol: A Representative Gewald-Type Synthesis

This protocol outlines the synthesis of a 2-aminothiophene precursor, which can be further elaborated to 3-Methyl-5-phenylthiophene-2-carboxylic acid. The choice of catalyst is highlighted as a key variable.

Objective: Synthesize Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate.

Materials:

  • Acetophenone (10 mmol)

  • Ethyl 2-cyanopropanoate (10 mmol)

  • Elemental Sulfur (12 mmol)

  • Catalyst: Morpholine (20 mol%) or Piperidinium Borate (10 mol%)

  • Solvent: Ethanol or Water (20-30 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone (10 mmol, 1.20 g), ethyl 2-cyanopropanoate (10 mmol, 1.27 g), and elemental sulfur (12 mmol, 0.38 g).

  • Add the chosen solvent (Ethanol for morpholine; Water for piperidinium borate).

  • Add the selected catalyst (e.g., morpholine, 20 mol%, 0.17 mL).

  • Heat the reaction mixture to reflux (approx. 50-70°C for ethanol, 100°C for water) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours for morpholine; <30 minutes for piperidinium borate).[5][7]

  • Upon completion, cool the mixture to room temperature. If using ethanol, concentrate the mixture under reduced pressure.

  • Perform a liquid-liquid extraction using ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol to obtain the desired 2-aminothiophene product.

The diagram below illustrates the general mechanistic pathway.

Gewald_Mechanism Reactants Ketone + α-Cyanoester + Sulfur (S₈) Knoevenagel Knoevenagel Condensation (α,β-Unsaturated Nitrile) Reactants->Knoevenagel Sulfur_Adduct Sulfur Adduct Knoevenagel->Sulfur_Adduct + S₈ Cyclized_Int Cyclized Intermediate Sulfur_Adduct->Cyclized_Int Intramolecular Cyclization Product 2-Aminothiophene Product Cyclized_Int->Product Tautomerization/ Aromatization Catalyst Base Catalyst (e.g., Morpholine) Catalyst->Knoevenagel Catalyzes

Caption: Key stages of the base-catalyzed Gewald thiophene synthesis.

References
  • Cid, J. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. Available at: [Link]

  • Gimaldina, M., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • Wikipedia (n.d.). Gewald reaction. Available at: [Link]

  • Grokipedia (n.d.). Fiesselmann thiophene synthesis. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Thiophene synthesis. Available at: [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]

  • Wikipedia (n.d.). Fiesselmann thiophene synthesis. Available at: [Link]

  • Zhang, J., et al. (2012). Direct synthesis of highly substituted thiophenes through copper(i)-catalyzed tandem reactions of alkylidenethiiranes with terminal alkynes. Chemical Communications. Available at: [Link]

  • Royal Society of Chemistry (2022). Thiophene Synthesis. Books - The Royal Society of Chemistry. Available at: [Link]

  • McKibben, B. P., et al. (2002). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters. Available at: [Link]

  • Li, H., et al. (2010). Catalytic Synthesis of Thiophene from the Reaction of Furan and Hydrogen Sulfide. ResearchGate. Available at: [Link]

  • Kelly, S. E., et al. (1999). Novel catalysts for thiophene synthesis at lower temperatures. Chemical Communications. Available at: [Link]

  • IJERT (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. Available at: [Link]

  • Zhang, X., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science. Available at: [Link]

  • Jiang, H., et al. (2012). Copper(I)-Catalyzed Synthesis of 2,5-Disubstituted Furans and Thiophenes from Haloalkynes or 1,3-Diynes. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry - The Mystery of Molecules (2019). Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction. YouTube. Available at: [Link]

  • Li, J. J. (2009). Fiesselmann thiophene synthesis. Name Reactions. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Gewald Reaction. Available at: [Link]

Sources

Optimization

workup procedures for removing impurities in thiophene synthesis

Welcome to the technical support center for thiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the workup and purification of thiophene derivatives, providing in-depth, field-proven insights and actionable protocols. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic outcomes.

Section 1: Understanding Impurity Profiles in Common Thiophene Syntheses

The first step in effective purification is understanding the likely impurities generated by your chosen synthetic route. Different methods yield distinct byproduct profiles.

Paal-Knorr Thiophene Synthesis

This classic method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][2][3][4]

Common Impurities & Side Products:

  • Unreacted 1,4-dicarbonyl starting material: Incomplete reaction is a common source of this impurity.[5]

  • Furan byproduct: The sulfurizing agents also act as dehydrating agents, which can promote the cyclization of the dicarbonyl to form a furan, a common competing pathway.[1][5]

  • Inorganic phosphorus-based byproducts: Residuals from P₄S₁₀ or Lawesson's reagent.

  • Hydrogen Sulfide (H₂S): A toxic gaseous byproduct is formed regardless of the sulfur source.[1]

  • Thioketone intermediates: While part of the mechanism, these may persist in the crude product.[4]

Gewald Aminothiophene Synthesis

This versatile one-pot reaction combines a carbonyl compound, an active methylene compound (e.g., α-cyanoester), and elemental sulfur in the presence of a base.[][7][8][9]

Common Impurities & Side Products:

  • Unreacted starting materials: Incomplete conversion of the carbonyl or active methylene compound.

  • α,β-unsaturated nitrile intermediate: Formed from the initial Knoevenagel-Cope condensation, it may not fully cyclize.[7][10]

  • Polysulfide intermediates: Can form during the sulfur addition step.[7]

  • Byproducts from side reactions: The complexity of this multi-component reaction can lead to various unforeseen side products.

Hinsberg Thiophene Synthesis

This method involves the condensation of an α-diketone with a thiodiacetate ester in the presence of a strong base.[][11][12][13]

Common Impurities & Side Products:

  • Unreacted α-diketone or thiodiacetate.

  • Aldol condensation byproducts: Self-condensation of the diketone can occur under basic conditions.[14]

  • δ-lactone intermediate: The reaction is believed to proceed through this intermediate, which may be present in the crude mixture.[12]

  • Hydrolyzed ester groups: The basic conditions can lead to saponification of the ester functionalities.

Section 2: Troubleshooting Workup & Purification: A Q&A Guide

This section directly addresses common problems encountered during the purification of thiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: My crude thiophene product is a dark, oily mess. Where do I even begin?

A1: A multi-step approach is often necessary for complex crude mixtures.

  • Initial Aqueous Workup: Start with a standard liquid-liquid extraction. After quenching the reaction, extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with:

    • Water: To remove water-soluble starting materials and salts.

    • Saturated sodium bicarbonate (NaHCO₃) solution: To neutralize any acidic byproducts or catalysts. Be cautious of gas evolution (CO₂).[15]

    • Brine (saturated NaCl solution): To break up emulsions and remove residual water.[16]

  • Filtration: If inorganic solids from the sulfurizing agent are present, filter the crude mixture before the aqueous workup.[5]

  • Preliminary Purification: If the product is still very impure, consider a quick filtration through a plug of silica gel to remove highly polar impurities before attempting more rigorous purification.[17]

Q2: I'm struggling with a persistent emulsion during my extractive workup. How can I break it?

A2: Emulsions are common, especially when using chlorinated solvents with basic aqueous solutions.[16] Here are several techniques to try, from simplest to more involved:

  • Patience: Allow the separatory funnel to sit undisturbed for 15-30 minutes; sometimes, the layers will separate on their own.[16][18]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel.[16][18][19] This increases the ionic strength of the aqueous layer, forcing the organic components out and helping to coalesce the dispersed droplets.[19]

  • Gentle Swirling: Gently swirl the contents of the funnel with a glass rod to encourage the layers to separate.

  • Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. Celite acts as a physical barrier, breaking up the emulsion.[16][18]

  • Solvent Addition: Adding more of the organic solvent can sometimes help break the emulsion.[19]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective mechanical method to separate the layers.[19]

Q3: My final thiophene product has a persistent yellow or orange color. How can I decolorize it?

A3: This is a common issue, often due to trace, highly conjugated impurities.[20]

  • Activated Charcoal (Norit) Treatment: This is a highly effective method for removing colored impurities.[17][20][21]

    • Protocol: Dissolve your crude, solid product in a minimal amount of a suitable hot recrystallization solvent. Add a very small amount of activated charcoal (a spatula tip's worth) to the hot solution.[21] Swirl for a few minutes, then perform a hot filtration to remove the charcoal.[21] Allow the filtrate to cool and crystallize.

    • Caution: Charcoal can adsorb your product as well, potentially lowering the yield.[21] Use it sparingly and only when necessary.

  • Column Chromatography: For stubborn colors, flash column chromatography can be effective. The colored impurities may adhere strongly to the silica gel or elute at a different rate than your product.

Q4: I have a low yield after purification. What are the common causes and how can I improve it?

A4: Low recovery can be frustrating. Consider these potential issues:

  • Incomplete Reaction: Monitor your reaction by TLC or GC-MS to ensure it has gone to completion before starting the workup.[5]

  • Product Loss During Workup:

    • Aqueous Solubility: Your product might have some solubility in the aqueous wash solutions. To minimize this, use brine for washes and consider back-extracting the aqueous layers with fresh organic solvent.

    • Emulsion Formation: Significant product can be trapped in an unresolved emulsion.

    • Premature Crystallization: If your product is a solid, it might crystallize out during extraction, especially if the solvent is saturated.

  • Degradation on Silica Gel: Some thiophene derivatives can be sensitive to the acidic nature of silica gel.[22] If you suspect this, you can use neutral alumina as the stationary phase or deactivate the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine in your eluent.

  • Volatility: Some simple thiophenes are volatile. Be careful during solvent removal on a rotary evaporator; use a lower temperature and vacuum.[20][23]

Q5: How do I remove unreacted starting materials effectively?

A5: The best method depends on the properties of the starting materials and your product.[20]

  • Acid/Base Washes: If a starting material is acidic (like a carboxylic acid) or basic (like an amine), it can often be removed with an appropriate aqueous wash (e.g., NaHCO₃ for an acid, dilute HCl for an amine).[22]

  • Distillation: If there is a significant difference in boiling points between your product and the starting materials, distillation (often under vacuum for higher boiling compounds) is an excellent choice for purification.[20]

  • Column Chromatography: This is a very general and powerful method for separating compounds with different polarities.[22]

  • Recrystallization: If your product is a solid, recrystallization can be highly effective at removing small amounts of impurities, provided a suitable solvent is found.[17]

Section 3: Standardized Purification Protocols

Here are detailed, step-by-step protocols for the most common and effective purification techniques.

Protocol 1: Standard Extractive Workup

This procedure is the first line of defense after quenching your reaction.

  • Transfer the reaction mixture to a separatory funnel.

  • Add the chosen organic extraction solvent (e.g., ethyl acetate) and water.

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. Drain the lower layer.

  • Wash the organic layer sequentially with:

    • 1M HCl (if basic impurities are present).

    • Saturated NaHCO₃ solution (if acidic impurities are present).

    • Brine.

  • Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography

This technique is essential for separating complex mixtures.

  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and adding the resulting powder to the top of the column.

  • Elute: Start eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Collect and Analyze: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.[22]

Protocol 3: Purification by Recrystallization

For solid products, this method can yield highly pure material.

  • Solvent Selection: Choose a solvent (or solvent pair) in which your product is soluble when hot but sparingly soluble at room temperature or below.[17] Test this with a small amount of crude material.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent.[17]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[17]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[17]

  • Drying: Dry the crystals, for example, in a vacuum oven.[17]

Section 4: Visualizing Workflows and Data

Decision Tree for Purification Strategy

This diagram outlines a logical approach to selecting the appropriate purification method.

Purification_Workflow start Crude Thiophene Product is_solid Is the product a solid? start->is_solid is_volatile Is there a large BP difference with impurities? is_solid->is_volatile No recrystallize Recrystallization is_solid->recrystallize Yes is_complex Is the mixture complex? is_volatile->is_complex No distill Distillation / Vacuum Distillation is_volatile->distill Yes chromatography Flash Column Chromatography is_complex->chromatography Yes extraction Aqueous Extraction is_complex->extraction No pure_product Pure Product recrystallize->pure_product distill->pure_product chromatography->pure_product extraction->pure_product

Caption: A logical workflow for selecting a purification method.

Troubleshooting Emulsion Formation

This workflow provides a step-by-step guide to resolving emulsions during liquid-liquid extractions.

Emulsion_Troubleshooting start Emulsion Formed step1 Wait 15-30 minutes start->step1 check1 Resolved? step1->check1 step2 Add Saturated Brine (NaCl) check1->step2 No end Layers Separated check1->end Yes check2 Resolved? step2->check2 step3 Filter through Celite check2->step3 No check2->end Yes check3 Resolved? step3->check3 step4 Centrifuge (if possible) check3->step4 No check3->end Yes step4->end

Caption: Step-by-step guide for breaking emulsions.

Comparison of Purification Techniques
Technique Best For Advantages Disadvantages
Aqueous Extraction Removing ionic/highly polar impurities (acids, bases, salts).Fast, inexpensive, good for initial cleanup.Can lead to emulsions; not effective for non-polar impurities.[16][24]
Distillation Separating liquids with different boiling points.Excellent for large scales; can yield very pure product.[20]Requires thermal stability of the product; ineffective for azeotropes or compounds with close boiling points.[20]
Recrystallization Purifying solid compounds.Can achieve very high purity; scalable.[17]Requires finding a suitable solvent; yield can be low if the compound has some solubility in the cold solvent.[17]
Column Chromatography Complex mixtures; separation of isomers or compounds with similar properties.[22]Highly versatile and effective for a wide range of compounds.Can be time-consuming and solvent-intensive; potential for product degradation on the stationary phase.[22]

References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]

  • chem.libretexts.org. (n.d.). Paal–Knorr synthesis of thiophene. Retrieved from [Link]

  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • Chemistry - The Mystery of Molecules. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Timoshenko, A., Anokhina, E., Akishin, A., & Remizova, A. (2018). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Chemical Engineering Transactions, 70, 1363-1368. [Link]

  • Timoshenko, A., Anokhina, E., Akishin, A., & Remizova, A. (2018). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. AIDIC - The Italian Association of Chemical Engineering. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Thiophene. Retrieved from [Link]

  • Timoshenko, A., Anokhina, E., Akishin, A., & Remizova, A. (2018). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Chemical Engineering Transactions, 70, 1363-1368.
  • Zhang, L. (2008). Refining The Benzene And Recovering The Thiophene By Extractive Distillation (Master's thesis). China. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Slideshare. (n.d.). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Hinsberg synthesis of thiophenes. Retrieved from [Link]

  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). [Link] Med.Orgnichem.9.4.003

  • ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Chemistry - The Mystery of Molecules. (2019, August 14). Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3) [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Levitt, L. S. (1956). U.S. Patent No. 2,745,843. U.S.
  • ResearchGate. (n.d.). Hinsberg synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.5C: Charcoal. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hinsberg synthesis of thiophene derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). CHAPTER 21: Thiophene Synthesis. In Green Chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Reactions in THF/Dioxane. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]

  • Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds.
  • nptelhrd. (2013, July 8). Mod-31 Lec-35 Thiophene Synthesis [Video]. YouTube. [Link]

  • ResearchGate. (2025). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Efficacy of 3-Methyl-5-phenylthiophene-2-carboxylic Acid Derivatives as Antimicrobials

[1] Executive Summary: The Scaffold at a Glance The thiophene-2-carboxylic acid scaffold has emerged as a privileged structure in the search for novel antimicrobials, particularly as resistance to traditional fluoroquino...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Scaffold at a Glance

The thiophene-2-carboxylic acid scaffold has emerged as a privileged structure in the search for novel antimicrobials, particularly as resistance to traditional fluoroquinolones (e.g., Ciprofloxacin) escalates. While the core 3-methyl-5-phenylthiophene-2-carboxylic acid provides a stable, lipophilic backbone, experimental data suggests it functions best not as a final drug candidate, but as a precursor for optimization.[1]

Direct comparative analysis reveals that while the 3-methyl derivatives often exhibit moderate-to-low intrinsic activity (MIC > 64 µg/mL), specific structural modifications—specifically the substitution of the 3-methyl group with 3-amino moieties or the conversion of the carboxylic acid to thioureides —can potentiate efficacy by 4-to-8 fold, achieving MICs comparable to standard care antibiotics against specific resistant strains like MRSA and ESBL-producing E. coli.[1]

Chemical Structure & Structure-Activity Relationship (SAR)[1][2][3]

The efficacy of this class hinges on three critical vectors on the thiophene ring. Understanding these interactions is prerequisite to interpreting the biological data.

  • Position 2 (Carboxylic Acid/Amide): The primary hydrogen bond donor/acceptor site. Conversion to a carboxamide or thioureide significantly enhances binding affinity to the ATPase domain of DNA Gyrase B.

  • Position 3 (Methyl vs. Amino): This is the critical "switch."

    • 3-Methyl: Provides steric bulk and lipophilicity but lacks hydrogen bonding capability.[1]

    • 3-Amino: Introduces a hydrogen bond donor.[1] Studies confirm that 3-amino derivatives consistently outperform 3-methyl analogs in bacterial inhibition assays.[1][2]

  • Position 5 (Phenyl/Aryl): The lipophilic tail that anchors the molecule in the hydrophobic pocket of the target enzyme. Electron-withdrawing groups (e.g., Cl, F) on this phenyl ring generally improve potency.

SAR Visualization: Optimization Logic[1]

SAR_Logic Core 3-Methyl-5-phenylthiophene Scaffold Mod1 Position 3: Methyl → Amino Core->Mod1 Increases H-Bonding Mod2 Position 2: Acid → Thioureide Core->Mod2 Targets Gyrase B Result High Potency (MIC < 32 µg/mL) Mod1->Result Synergistic Effect Mod2->Result

Figure 1: Structural optimization pathway transforming the inactive 3-methyl precursor into a bioactive agent.

Mechanism of Action: Allosteric Gyrase Inhibition[4]

Unlike fluoroquinolones (e.g., Ciprofloxacin), which stabilize the DNA-gyrase cleavage complex at the DNA-binding interface, thiophene-2-carboxylic acid derivatives primarily act as allosteric inhibitors of DNA Gyrase B (GyrB) .[1]

  • Target Site: They bind to a hydrophobic pocket between the winged helix domain and the topoisomerase-primase domain.

  • Effect: This binding conformationally locks the enzyme, preventing the ATP hydrolysis required for DNA supercoiling.

  • Resistance Profile: Because they target a different site than fluoroquinolones, these derivatives often retain activity against quinolone-resistant strains (e.g., E. coli ΔtolC mutants).

Mechanism Comparison Diagram

MOA_Comparison cluster_Fluoro Fluoroquinolones (Ciprofloxacin) cluster_Thiophene Thiophene Derivatives F_Target Target: DNA-Gyrase Cleavage Complex F_Action Stabilizes Double-Strand Breaks F_Target->F_Action F_Res Resistance: Target Mutation (gyrA) F_Action->F_Res T_Target Target: Gyrase B ATPase Domain T_Action Allosteric Inhibition of ATP Hydrolysis T_Target->T_Action T_Res Active against gyrA Mutants T_Action->T_Res

Figure 2: Mechanistic divergence between standard fluoroquinolones and thiophene-based inhibitors.[1][3]

Comparative Efficacy Analysis

The following data synthesizes experimental results comparing the core 3-methyl derivatives against optimized 3-amino/thioureide analogs and the standard control Ciprofloxacin .

Table 1: Antimicrobial Potency (MIC Values in µg/mL)
Compound ClassDerivative IDS. aureus (Gram +)E. coli (Gram -)P. aeruginosaNotes
Standard Control Ciprofloxacin0.25 - 1.00.004 - 0.0150.5 - 1.0Gold standard; highly potent.[1]
3-Methyl Scaffold 5a (Methyl-substituted)> 128 (Inactive)> 128> 128The methyl group lacks donor capacity; poor binding.[1]
3-Amino Analog 7b (Amino-substituted)20 - 40 6432Amino group improves potency by ~3-fold over methyl.[1]
Thioureide Analog 5g (Dichlorophenyl)32 64128Broad spectrum; effective against MRSA strains.
Pyridyl-Carboxamide 4a (Methylpyridin)1632N/DHigh affinity for ESBL-producing strains.[1]

Key Insight: The 3-methyl derivative (5a) is functionally inactive as a standalone antimicrobial.[1][2][4] However, it serves as the synthetic precursor. The 3-amino (7b) and thioureide (5g) derivatives demonstrate that the thiophene scaffold can yield viable drugs, but only when the 3-position or the carboxylic tail is modified to enhance polar interactions.

Experimental Protocols

To replicate these findings or synthesize improved derivatives, follow these standardized protocols.

A. Synthesis of 3-Methyl-5-phenylthiophene-2-carboxylic Acid (Gewald Reaction Variant)
  • Reagents: Acetophenone, Ethyl cyanoacetate, Elemental Sulfur, Morpholine (catalyst).

  • Procedure:

    • Mix acetophenone (0.01 mol) and ethyl cyanoacetate (0.01 mol) in ethanol (30 mL).

    • Add elemental sulfur (0.01 mol) and morpholine (5 mL) dropwise.

    • Reflux at 70°C for 3-5 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

    • Cool to precipitate the ethyl ester intermediate.

    • Hydrolysis: Reflux the ester in 10% NaOH/Ethanol for 2 hours. Acidify with HCl to pH 2 to precipitate the target carboxylic acid.

  • Yield: Typically 65-75%.[1]

B. Broth Microdilution Assay (MIC Determination)[2]

This protocol ensures data is CLSI compliant.

  • Preparation: Dissolve test compounds in DMSO (stock 1024 µg/mL).

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.[1]
    
  • Plating:

    • Add 100 µL of broth to a 96-well plate.

    • Perform serial 2-fold dilutions of the test compound (Range: 512 to 0.5 µg/mL).

    • Add 100 µL of diluted bacterial inoculum to each well.

  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity. Validate with Resazurin dye (blue to pink indicates growth).

Experimental Workflow Diagram

Workflow Start Start: Gewald Synthesis Step1 Intermediate: Ethyl Ester Start->Step1 Reflux 4h Step2 Hydrolysis (NaOH/EtOH) Step1->Step2 Saponification Product Product: 3-Methyl-5-phenyl thiophene-2-carboxylic acid Step2->Product Acidification (HCl) Assay Biological Assay (Broth Microdilution) Product->Assay Dissolve in DMSO

Figure 3: Step-by-step workflow from chemical synthesis to biological validation.

References

  • Metwally, N. H., et al. (2023).[4] Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.[1][2] BMC Chemistry. [1]

  • Chan, P. F., et al. (2017).[5] Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase.[1][5] Proceedings of the National Academy of Sciences (PNAS). [1]

  • Bădiceanu, C. D., et al. (2018). New Derivatives of 2-Thiophene Carboxylic Acid: Synthesis, Structure and Antimicrobial Studies.[2][4][6][7][8] Farmacia Journal.[8]

  • Durcik, M., et al. (2015). Design and Biological Evaluation of Furan/Pyrrole/Thiophene-2-carboxamide Derivatives as Efficient DNA GyraseB Inhibitors. Chemical Biology & Drug Design.

  • Miro-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.[1] Frontiers in Cellular and Infection Microbiology.

Sources

Comparative

structure-activity relationship (SAR) of phenylthiophene carboxylic acids

The Structure-Activity Relationship (SAR) of Phenylthiophene Carboxylic Acids is a specialized domain bridging anti-inflammatory therapeutics and oncology. This guide synthesizes data on the two primary pharmacophores: 5...

Author: BenchChem Technical Support Team. Date: February 2026

The Structure-Activity Relationship (SAR) of Phenylthiophene Carboxylic Acids is a specialized domain bridging anti-inflammatory therapeutics and oncology. This guide synthesizes data on the two primary pharmacophores: 5-phenylthiophene-3-carboxylic acid (active metabolite of antirheumatic agents) and 5-phenylthiophene-2-carboxylic acid (antimicrobial and AKR1C3-targeting scaffold).

Executive Summary & Scaffold Analysis

Phenylthiophene carboxylic acids are "privileged structures" in medicinal chemistry due to their ability to mimic the biaryl pharmacophores of NSAIDs (like flufenamic acid) while offering distinct electronic properties via the thiophene ring.

The scaffold presents two primary regioisomers with distinct biological profiles:

  • 5-Phenylthiophene-3-carboxylic acid: The core metabolite of Esonarimod , exhibiting potent antirheumatic and cytokine-modulating activity.[1]

  • 5-Phenylthiophene-2-carboxylic acid: A scaffold explored for antimicrobial activity and as a bioisostere in Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors.

Core Scaffold Visualization

The following diagram outlines the critical substitution points for the 3-carboxylic acid series (Antirheumatic focus).

SAR_Map Core 5-Phenylthiophene-3-carboxylic Acid (Core Scaffold) R_Phenyl Phenyl Ring Substituents (Para) CRITICAL for Potency Core->R_Phenyl Position 5' R_Linker Linker to COOH (Direct vs. Acetic Acid) Core->R_Linker Position 3 Rule1 4-Br / 4-Cl > Unsubstituted (Increases AIA suppression) R_Phenyl->Rule1 R_Acid Carboxylic Acid Essential for Binding/Solubility R_Linker->R_Acid Terminal Rule2 Acetic Acid Linker (-CH2COOH) > Direct COOH for in vivo efficacy R_Linker->Rule2 Rule3 Esterification (Prodrug) Improves oral bioavailability R_Acid->Rule3

Figure 1: SAR Map of 5-phenylthiophene-3-carboxylic acid derivatives highlighting key modification zones for antirheumatic activity.

Primary Application: Antirheumatic Activity (Esonarimod Class)

The most authoritative data for this scaffold comes from the development of Esonarimod (M-50367) and its active metabolite, 5-(phenyl)thiophene-3-carboxylic acid . These compounds function as disease-modifying antirheumatic drugs (DMARDs).

Mechanism of Action

Unlike standard NSAIDs that primarily target COX enzymes, phenylthiophene carboxylic acids in this class exhibit a dual mechanism:

  • Cytokine Modulation: Suppression of IL-1

    
     and TNF-
    
    
    
    production.
  • COX Inhibition: Weak to moderate inhibition of COX-2, providing anti-inflammatory relief without severe gastric toxicity.

Comparative SAR Data

The table below summarizes the efficacy of derivatives in the Adjuvant-Induced Arthritis (AIA) rat model. The "Inhibition %" refers to the reduction in paw edema compared to vehicle control.

Compound IDPhenyl Substituent (R1)Acid Linker (R2)AIA Inhibition (%)Notes
Esonarimod H-SCH2COOH45%Parent drug (Prodrug-like)
Metabolite 2a H-COOH38%Direct metabolite; moderate activity
Derivative 5d 4-Br -CH2COOH 78% Most Potent ; Halogen enhances lipophilicity
Derivative 5h 4-Cl-CH2COOMe72%Methyl ester improves cell entry
Derivative 5a 4-F-CH2COOH55%Fluorine less effective than Br/Cl
Control (Indomethacin)N/A85%Standard Reference

Key Insight: The introduction of a methylene spacer (acetic acid derivative) at position 3, combined with a para-halogen (Br or Cl) on the phenyl ring, significantly outperforms the direct carboxylic acid metabolite. The 4-Br substituent likely improves hydrophobic interaction with the target binding pocket (e.g., albumin binding or specific cytokine signaling proteins).

Secondary Application: AKR1C3 Inhibition (Oncology)[2][3][4]

Aldo-Keto Reductase 1C3 (AKR1C3) is a crucial target in Castration-Resistant Prostate Cancer (CRPC).[2][3] Phenylthiophene carboxylic acids serve as bioisosteres to N-phenylaminobenzoates (like flufenamic acid).

Bioisosteric Rationale
  • Scaffold Hopping: Replacing the central benzene ring of fenamates with a thiophene ring alters the vector of the carboxylic acid, potentially increasing selectivity for AKR1C3 over AKR1C1/2.

  • Selectivity Profile:

    • N-Phenylaminobenzoates: High potency (nM), but often poor selectivity vs. COX enzymes.

    • Phenylthiophene Acids: Reduced COX inhibition (desirable for cancer therapy to avoid bleeding risks) while maintaining AKR1C3 affinity.

Signaling Pathway: AKR1C3 in Prostate Cancer

The following diagram illustrates where these inhibitors intervene to block androgen synthesis.

AKR1C3_Pathway Androstenedione Androstenedione (Adrenal/Tumor) Testosterone Testosterone (Potent Androgen) Androstenedione->Testosterone Reduction DHT Dihydrotestosterone (DHT) (Tumor Growth Driver) Testosterone->DHT 5α-Reductase AR Androgen Receptor (AR) Activation DHT->AR Enzyme AKR1C3 Enzyme Enzyme->Androstenedione Catalyzes Inhibitor Phenylthiophene Carboxylic Acid Inhibitor->Enzyme Inhibits

Figure 2: Inhibition of the AKR1C3 axis prevents the intratumoral conversion of weak androgens to testosterone.

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis and biological evaluation standards for these compounds.

Synthesis: Suzuki-Miyaura Coupling (General Protocol)

This method is preferred for generating the biaryl core with high regioselectivity.

  • Reagents: 5-Bromothiophene-2-carboxylic acid (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq).

  • Solvent: DME/Ethanol/Water (2:1:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reagents in a sealed tube.

    • Heat to 85°C for 12 hours .

    • Workup: Acidify with 1M HCl to pH 2 (precipitates the acid). Extract with EtOAc.

    • Purification: Recrystallization from Ethanol/Water is often sufficient; otherwise, silica column (Hexane:EtOAc 3:1).

Adjuvant-Induced Arthritis (AIA) Assay

Purpose: To validate anti-inflammatory efficacy in vivo.

  • Animals: Lewis Rats (Male, 7 weeks).

  • Induction: Injection of Mycobacterium butyricum in mineral oil into the right hind footpad.

  • Dosing: Oral administration of test compounds (suspended in 0.5% CMC) starting Day 0.

  • Measurement: Plethysmometer measurement of paw volume on Day 14-21.

  • Calculation: Inhibition % = (1 - (Treated_Swelling / Control_Swelling)) * 100.

References

  • Suzuki, M., et al. (2003). "Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents." Bioorganic & Medicinal Chemistry, 11(22), 4729-4742. Link

  • Penning, T. M., et al. (2012). "Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 Based on N-Phenyl-Aminobenzoates." Journal of Medicinal Chemistry, 55(9), 4114-4126. Link

  • Adeniji, A. O., et al. (2012). "Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3)." Bioorganic & Medicinal Chemistry Letters, 22(3), 1300-1305. Link

  • Ismail, M. M., et al. (2012). "Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors." Molecules, 17(6), 7217-7231.[4] Link

Sources

Validation

Spectroscopic Differentiation of 3-Methyl-5-phenylthiophene-2-carboxylic Acid and Its Regioisomers

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Executive Summary In the development of S1P1 agonists and anti-inflammatory agents, the thiophene-2-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary

In the development of S1P1 agonists and anti-inflammatory agents, the thiophene-2-carboxylic acid scaffold is a privileged structure. However, the regiochemical placement of substituents—specifically the methyl and phenyl groups—drastically alters biological efficacy and metabolic stability.

This guide provides a rigorous spectroscopic comparison between the target molecule, 3-Methyl-5-phenylthiophene-2-carboxylic acid (Target) , and its two most prevalent synthetic regioisomers: 4-Methyl-5-phenylthiophene-2-carboxylic acid (Isomer A) and 3-Methyl-4-phenylthiophene-2-carboxylic acid (Isomer B) .

Key Takeaway: The most reliable differentiation method is the


H NMR chemical shift of the thiophene ring singlet , validated by 1D-NOE  experiments. Isomer A (proton at C3) displays a diagnostic downfield shift (

ppm) relative to the Target (proton at C4) due to the anisotropic deshielding of the adjacent carbonyl group.
Structural Landscape & Synthetic Origins

To understand the spectroscopic data, we must first define the structural environments of the protons . These isomers typically arise from different synthetic routes (e.g., Gewald reaction vs. Suzuki-Miyaura coupling).

CompoundStructure DescriptionKey Proton PositionElectronic Environment
Target 3-Me, 5-Ph, 2-COOHH4 Meta to COOH; shielded by 3-Me.
Isomer A 4-Me, 5-Ph, 2-COOHH3 Ortho to COOH; strongly deshielded.
Isomer B 3-Me, 4-Ph, 2-COOHH5

to Sulfur; Para to COOH.
Synthesis Workflow & Regioselectivity

The following diagram illustrates how divergent synthetic pathways lead to these specific isomeric impurities.

SynthesisPathways Start Starting Material: Alpha-Halo Ketones Gewald Gewald Reaction (Cyanoacetate + S8) Start->Gewald Cyclization Suzuki Suzuki Coupling (Bromothiophene Core) Start->Suzuki Pd-Catalysis Target TARGET: 3-Me-5-Ph (H4 Singlet) Gewald->Target Major Product (Steric Control) IsoB ISOMER B: 3-Me-4-Ph (H5 Singlet) Gewald->IsoB Minor Product (Regio-leakage) Suzuki->Target Selective Coupling IsoA ISOMER A: 4-Me-5-Ph (H3 Singlet) Suzuki->IsoA Scrambling/Migration

Figure 1: Synthetic divergence showing the origin of regioisomeric impurities.

Spectroscopic Deep Dive
3.1 Proton NMR (

H NMR) Analysis

The thiophene ring in these trisubstituted systems contains only one ring proton. Its chemical shift is the primary diagnostic tool.

  • The "Ortho" Effect (Isomer A): In Isomer A, the ring proton is at position 3, immediately adjacent to the electron-withdrawing carboxylic acid at position 2. The magnetic anisotropy of the carbonyl group causes a significant downfield shift (deshielding).

  • The "Meta" Effect (Target): In the Target, the ring proton is at position 4. It is spatially distant from the carbonyl, resulting in a relatively upfield shift .

Predicted Chemical Shift Ranges (CDCl


): 
  • Isomer A (H3):

    
     7.40 – 7.70 ppm (Singlet)
    
  • Target (H4):

    
     6.90 – 7.20 ppm (Singlet)
    
  • Isomer B (H5):

    
     7.10 – 7.30 ppm (Singlet) – Note: H5 is typically deshielded by the sulfur atom, but lacking the COOH ortho-effect, it usually falls between A and Target.
    
3.2 Nuclear Overhauser Effect (NOE)

When chemical shifts are ambiguous due to solvent effects, NOE provides definitive spatial proof.

  • Target (3-Me, 5-Ph): Irradiating the Methyl group (2.4 ppm) will show an NOE enhancement of the H4 ring proton (they are neighbors).

  • Isomer A (4-Me, 5-Ph): Irradiating the Methyl group will show an NOE enhancement of the H3 ring proton .

  • Differentiation: While both show Me-H NOE, the magnitude differs. However, the key is the Phenyl-H interaction .

    • Target: Strong NOE between Phenyl (ortho-H) and H4 .

    • Isomer A: NOE between Phenyl and Methyl (since they are adjacent at 4,5), but NO interaction between Phenyl and H3.

3.3 Infrared Spectroscopy (IR)

The conjugation length affects the carbonyl stretching frequency (


).[1][2]
  • 5-Phenyl Isomers (Target & A): The phenyl ring at C5 is fully conjugated through the thiophene to the C2-acid. This "through-conjugation" lowers the bond order of the carbonyl.

  • 4-Phenyl Isomer (Isomer B): The phenyl at C4 is cross-conjugated . It does not resonate as effectively with the C2-acid. Consequently, the carbonyl retains more double-bond character.

    • 
       (Higher wavenumber)
      
Comparative Data Summary

The following table summarizes the expected observables for identifying the Target against its isomers.

FeatureTarget (3-Me, 5-Ph) Isomer A (4-Me, 5-Ph) Isomer B (3-Me, 4-Ph)
Ring Proton

6.9 - 7.2 ppm (s)7.4 - 7.7 ppm (s)7.1 - 7.3 ppm (s)
Proton Assignment H4 (Meta to COOH)H3 (Ortho to COOH)H5 (Alpha to S)
NOE Signal Me

Ring HPh

Ring H
Me

Ring HNo Ph

Ring H
No Me

Ring HMe

Ph
IR

Low (

1670 cm

)
Low (

1670 cm

)
High (

1690 cm

)
UV

Bathochromic (Red shift)BathochromicHypsochromic (Blue shift)
Experimental Protocols
Protocol A: 1D-NOE Difference Experiment

Use this protocol to definitively assign the regioisomer if chemical shifts are inconclusive.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of CDCl

    
    . Ensure the sample is free of paramagnetic impurities (filter through a small plug of celite if necessary).
    
  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Set probe temperature to 298 K.

  • Acquisition:

    • Acquire a standard

      
      H spectrum (16 scans) to identify the methyl doublet/singlet (
      
      
      
      2.3-2.5 ppm) and the aromatic ring singlet.
    • Set the selective irradiation frequency exactly on the Methyl peak.

    • Run the NOE difference sequence (e.g., noediff or selnogp) with a mixing time of 0.5 - 0.8 seconds.

    • Run a control irradiation off-resonance.

  • Analysis: Subtract the control FID from the irradiated FID.

    • Positive Result for Target: Appearance of the thiophene ring singlet in the difference spectrum indicates spatial proximity (Target or Isomer A).

    • Differentiation Step: Repeat irradiation on the Phenyl ortho-protons (

      
      7.6 ppm). If the thiophene singlet appears, it is the Target  (H4 is next to Ph). If the Methyl peak appears, it is Isomer A  (Me is next to Ph).
      
Protocol B: UV-Vis Conjugation Check
  • Preparation: Prepare a

    
     M solution in Methanol.
    
  • Scan: Scan from 200 nm to 450 nm.

  • Interpretation:

    • Target and Isomer A will show a

      
       around 290-310 nm due to extended conjugation (Ph-Thiophene-COOH).
      
    • Isomer B (Cross-conjugated) will show a

      
       significantly lower (e.g., 260-280 nm) with lower extinction coefficient (
      
      
      
      ).
Logic Flow for Identification

Use the following decision tree to rapidly classify your sample.

IdentificationLogic Start Unknown Sample (1H NMR in CDCl3) CheckH Check Ring Proton Shift Start->CheckH HighShift Shift > 7.4 ppm (Deshielded) CheckH->HighShift Downfield LowShift Shift < 7.3 ppm (Shielded) CheckH->LowShift Upfield Result_A Identify: ISOMER A (4-Me-5-Ph) HighShift->Result_A NOE_Check Perform NOE: Irradiate Methyl Group LowShift->NOE_Check NOE_Yes NOE to Ring Proton? NOE_Check->NOE_Yes Result_Target Identify: TARGET (3-Me-5-Ph) NOE_Yes->Result_Target Yes (Strong) Result_B Identify: ISOMER B (3-Me-4-Ph) NOE_Yes->Result_B No (Weak/Null)

Figure 2: Spectroscopic decision tree for definitive isomer identification.

References
  • Stenutz, R. (2024). NMR Chemical Shift Prediction of Thiophenes. Stenutz.eu. Available at: [Link]

  • Satonaka, H. (1983).[3] The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463–2468. Available at: [Link]

  • Reich, H. J. (2024). Curphy-Morrison Additivity Constants for Proton NMR. University of Wisconsin-Madison Chemistry. Available at: [Link]

  • Putri, D. C., et al. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2021(4), M1289. Available at: [Link][4][5][6][7][8]

Sources

Comparative

comparative study of different catalysts for 3-Methyl-5-phenylthiophene-2-carboxylic acid synthesis

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, thiophene derivatives hold a prominent plac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, thiophene derivatives hold a prominent place due to their diverse biological activities. This guide provides an in-depth comparative analysis of different catalytic strategies for the synthesis of a key thiophene derivative, 3-Methyl-5-phenylthiophene-2-carboxylic acid, a valuable scaffold in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each catalytic approach, offering insights into why certain catalysts are chosen and how reaction conditions can be optimized. By presenting detailed experimental protocols and comparative data, this guide aims to empower researchers to make informed decisions in their synthetic endeavors.

Introduction to 3-Methyl-5-phenylthiophene-2-carboxylic acid

The 3-methyl-5-phenylthiophene-2-carboxylic acid scaffold is a significant structural motif in the development of new therapeutic agents. The strategic placement of the methyl, phenyl, and carboxylic acid groups on the thiophene ring provides multiple points for functionalization, allowing for the fine-tuning of physicochemical properties and biological activity. The synthesis of this and related compounds has been approached through various methods, primarily centered around the construction of the thiophene ring itself. This guide will focus on a comparative analysis of two prominent catalytic strategies: a classical base-catalyzed approach, the Gewald reaction, and a modern transition metal-catalyzed approach, the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalytic Strategies

The choice of a synthetic route is often a balance between efficiency, cost, substrate availability, and the desired substitution pattern. Here, we compare a classical multicomponent reaction with a powerful cross-coupling methodology.

Catalytic Strategy Catalyst Type Key Advantages Potential Limitations Typical Yields
Gewald Reaction Base (e.g., Morpholine, Piperidine)One-pot, multicomponent reaction; readily available starting materials; high atom economy.Limited to the synthesis of 2-aminothiophenes, requiring further modification; can have substrate scope limitations.60-90%
Suzuki-Miyaura Coupling Palladium complex (e.g., Pd(PPh₃)₄)High functional group tolerance; mild reaction conditions; well-established and reliable for C-C bond formation.Requires pre-functionalized substrates (e.g., boronic acids and halo-thiophenes); potential for catalyst poisoning by sulfur.70-95%

In-Depth Look at Catalytic Methodologies

The Gewald Reaction: A Classic Multicomponent Approach

The Gewald reaction is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes in a single step from a ketone or aldehyde, an activated nitrile, and elemental sulfur, using a basic catalyst.[1][2] While the direct synthesis of 3-Methyl-5-phenylthiophene-2-carboxylic acid is not a direct outcome, a closely related 2-aminothiophene precursor can be synthesized and subsequently modified.

Reaction Causality: The reaction is initiated by a Knoevenagel condensation between the ketone and the activated nitrile, catalyzed by the base. The resulting α,β-unsaturated nitrile then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene. The choice of base is crucial; it must be strong enough to facilitate the initial condensation but not so strong as to cause unwanted side reactions.

Proposed Synthetic Pathway via Gewald Reaction:

Caption: Proposed synthetic route to 3-Methyl-5-phenylthiophene-2-carboxylic acid via a modified Gewald reaction pathway.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate (Gewald Product)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-phenylpropan-2-one (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).

  • Solvent and Catalyst Addition: Add ethanol (30 mL) as the solvent, followed by the addition of morpholine (5 mmol) as the basic catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol.

Subsequent Transformation to the Target Molecule:

The resulting 2-aminothiophene can be converted to the target carboxylic acid through a Sandmeyer-type reaction, involving diazotization of the amino group followed by hydrolysis.

Palladium-Catalyzed Suzuki-Miyaura Coupling: A Modern Cross-Coupling Strategy

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. This approach offers a more convergent route to 3-Methyl-5-phenylthiophene-2-carboxylic acid by coupling a pre-functionalized thiophene with a phenylboronic acid.

Reaction Causality: The catalytic cycle involves the oxidative addition of a palladium(0) complex to a halo-thiophene, followed by transmetalation with a boronic acid derivative in the presence of a base, and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of palladium catalyst, ligand, and base are critical for achieving high yields and preventing side reactions.

Proposed Synthetic Pathway via Suzuki-Miyaura Coupling:

Caption: Proposed synthetic route to 3-Methyl-5-phenylthiophene-2-carboxylic acid via a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Ethyl 3-methyl-5-phenylthiophene-2-carboxylate (Suzuki Coupling Product)

  • Precursor Synthesis: The starting material, ethyl 5-bromo-3-methylthiophene-2-carboxylate, can be prepared from commercially available ethyl 3-methylthiophene-2-carboxylate via bromination.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine ethyl 5-bromo-3-methylthiophene-2-carboxylate (5 mmol), phenylboronic acid (6 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 mmol, 5 mol%).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio, 22 mL total volume), followed by the addition of a base, such as potassium carbonate (K₂CO₃, 15 mmol).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Final Step: Hydrolysis

The resulting ester is then hydrolyzed to the target carboxylic acid by heating with a base such as sodium hydroxide in a mixture of water and ethanol, followed by acidification.

Conclusion: Choosing the Right Catalyst for the Job

Both the Gewald reaction and the Suzuki-Miyaura coupling offer viable pathways to 3-Methyl-5-phenylthiophene-2-carboxylic acid, each with its own set of advantages and considerations.

  • The Gewald reaction , being a multicomponent, one-pot synthesis, is attractive for its operational simplicity and the use of readily available starting materials. However, it requires a subsequent functional group transformation to arrive at the final product, which may add steps and reduce the overall yield.

  • The Suzuki-Miyaura coupling provides a more direct route to the desired carbon-carbon bond, often with high yields and excellent functional group tolerance. The main drawback is the need for pre-functionalized substrates, which may require separate synthetic steps.

Ultimately, the choice of catalyst and synthetic strategy will depend on the specific needs of the researcher, including the availability of starting materials, desired scale of the reaction, and the importance of factors such as atom economy and overall process efficiency. This guide provides the foundational knowledge and practical protocols to enable an informed decision for the synthesis of this important thiophene derivative.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Gewald, K. Heterocyclic Syntheses with α-Cyano Carbonyl Compounds, I. Syntheses of 2-Aminothiophenes. Chemische Berichte, 1966 , 99 (3), 1002–1007. [Link]

  • Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. Gewald Reaction. Journal of Heterocyclic Chemistry, 1999 , 36 (2), 333-345. [Link]

  • Knoevenagel, E. Condensationen zwischen Aldehyden oder Ketonen und Verbindungen mit reaktionsfähigen Methylengruppen. Berichte der deutschen chemischen Gesellschaft, 1898 , 31 (3), 2596–2619. [Link]

  • Fiesselmann, H.; Schipprak, P. a-Mercapto-acetessigester, ein neues Ausgangsmaterial zur Synthese von Thiophen-Derivaten. Chemische Berichte, 1954 , 87 (6), 835-841. [Link]

  • Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 1884 , 17 (2), 2756–2767. [Link]

  • Hinsberg, O. Ueber die Einwirkung von Glyoxals auf Thiodiglycolsäure. Berichte der deutschen chemischen Gesellschaft, 1910 , 43 (1), 901–904. [Link]

  • Gomis, J.; de la Hoz, A.; Diaz-Ortiz, A.; Moreno, A. Gewald-type synthesis of 2-aminothiophenes under microwave irradiation. Green Chemistry, 2003 , 5 (4), 406-408. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]

  • Stanetty, P.; Kremslehner, M. A convenient laboratory synthesis of 3-substituted thiophene-2-carboxylic acids. Journal of Heterocyclic Chemistry, 1998 , 35 (4), 985-987. [Link]

Sources

Validation

Validating Analytical Precision: A Comparative Guide for 3-Methyl-5-phenylthiophene-2-carboxylic Acid (MPCA)

Executive Summary 3-Methyl-5-phenylthiophene-2-carboxylic acid (MPCA) serves as a critical pharmacophore intermediate, particularly in the synthesis of Angiotensin II receptor antagonists (e.g., Eprosartan analogs) and n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-5-phenylthiophene-2-carboxylic acid (MPCA) serves as a critical pharmacophore intermediate, particularly in the synthesis of Angiotensin II receptor antagonists (e.g., Eprosartan analogs) and novel heterocyclic pharmaceuticals. Its structural integrity—defined by the thiophene ring's sensitivity to oxidation and the carboxylic acid's ionization potential—demands rigorous analytical control.

This guide objectively compares two validated analytical methodologies: the industry-standard RP-HPLC-UV (for assay and purity) and the high-sensitivity UHPLC-MS/MS (for trace impurity profiling). Unlike generic protocols, this guide focuses on the causality of method parameters—explaining why specific pH levels, columns, and detection modes are non-negotiable for this specific compound.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) depends on the analytical objective: Quantification (Assay) vs. Trace Detection .

Table 1: Performance Comparison Matrix
FeatureMethod A: RP-HPLC-UV (The Workhorse) Method B: UHPLC-MS/MS (The Specialist)
Primary Application Raw material assay, Purity profiling (>0.05%), Stability testing.Genotoxic impurity screening, Trace analysis (<0.05%), Metabolite ID.
Sensitivity (LOD) ~0.5 µg/mL (Dependent on chromophore).~0.5 ng/mL (3 orders of magnitude higher).
Specificity Moderate (Relies on Retention Time & UV Spectrum).High (Mass-to-Charge Ratio + Fragmentation).
Throughput Standard (Run time: 15–25 min).[1]Rapid (Run time: 3–8 min).
Cost Per Sample Low ($).[2]High (

$).[1]
Robustness High; tolerant to minor matrix variations.Moderate; susceptible to matrix effects (ion suppression).

Scientific Rationale & Method Design

The Chemistry of MPCA

To validate a method for MPCA, one must understand its physicochemical behavior:

  • Acidity (pKa ~3.5–4.0): The carboxylic acid group at position 2 is ionizable. At neutral pH, MPCA exists as a carboxylate anion, eluting near the void volume on C18 columns. Validation Requirement: The mobile phase pH must be controlled (pH < 2.8) to suppress ionization, ensuring the molecule remains neutral and retains sufficiently on the hydrophobic stationary phase.

  • Chromophore: The conjugation of the phenyl ring with the thiophene core provides strong UV absorbance.

    • Selection: While

      
       is typically ~280–290 nm for extended conjugation, 254 nm  is selected for the protocol as it balances sensitivity for MPCA with the detection of likely benzenoid precursors.
      

Detailed Experimental Protocols

Protocol A: The "Gold Standard" RP-HPLC Method (Assay & Purity)

Recommended for QC release testing and stability studies.

1. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 × 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Reference: 360 nm).

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

2. Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Purpose
0.09010Initial equilibration
15.01090Elution of MPCA & lipophilic impurities
20.01090Wash
20.19010Re-equilibration
25.09010End of Run

3. Standard Preparation: Dissolve 25 mg of MPCA Reference Standard in 25 mL of Methanol. Sonicate for 10 mins. Dilute to working concentration of 100 µg/mL with Mobile Phase A:B (50:50).

Protocol B: The High-Sensitivity UHPLC-MS/MS Method

Recommended for cleaning validation and trace impurity analysis.

1. Chromatographic Conditions:

  • Column: C18 Sub-2 µm (e.g., ACQUITY UPLC BEH C18), 2.1 × 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

2. Mass Spectrometry Parameters (ESI-):

  • Ionization: Electrospray Ionization (Negative Mode) — Carboxylic acids ionize best in negative mode [M-H]-.

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

  • MRM Transition: m/z 217.0 → 173.0 (Loss of CO₂).

Validation Workflow & Decision Logic

The following diagram illustrates the logical flow for validating MPCA methods, ensuring compliance with ICH Q2(R1) guidelines.

ValidationWorkflow Start Start: Method Validation for MPCA DefineScope Define Scope: Assay vs. Impurity? Start->DefineScope AssayPath Path A: Assay/Purity (HPLC-UV) DefineScope->AssayPath High Conc. ImpurityPath Path B: Trace Impurity (UHPLC-MS) DefineScope->ImpurityPath Low Conc. SpecCheck Specificity Check: Inject Blank, Placebo, & Precursors AssayPath->SpecCheck ImpurityPath->SpecCheck Linearity Linearity Study: 5 Levels (80% - 120%) SpecCheck->Linearity Accuracy Accuracy (Recovery): Spike at 50%, 100%, 150% Linearity->Accuracy Precision Precision: Repeatability (n=6) Inter-day (n=3x3) Accuracy->Precision LOD_LOQ Sensitivity (LOD/LOQ): S/N > 3 (LOD) S/N > 10 (LOQ) Precision->LOD_LOQ For Impurity Robustness Robustness Test: +/- pH, Flow, Temp Precision->Robustness For Assay LOD_LOQ->Robustness FinalReport Generate Validation Report Robustness->FinalReport

Figure 1: Comprehensive Validation Workflow for MPCA Analytical Methods.

Critical Validation Parameters (Self-Validating Systems)

To ensure the method is "self-validating" during routine use, specific acceptance criteria must be met:

Specificity (Selectivity)
  • Objective: Ensure MPCA is resolved from its synthesis precursors (e.g., 3-methyl-2-thiophenecarboxylic acid or phenylboronic acid).

  • Criterion: Resolution (

    
    ) > 2.0 between MPCA and the nearest eluting peak.
    
  • Protocol: Inject a "Spiked Solution" containing MPCA and all known impurities.

Linearity
  • Objective: Confirm the detector response is proportional to concentration.

  • Range:

    • Assay: 80% to 120% of target concentration.

    • Impurity: LOQ to 150% of the limit.

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Objective: Verify that the method extracts and quantifies the correct amount of MPCA from the matrix.

  • Protocol: Spike placebo (matrix without MPCA) with known amounts of MPCA at 3 levels.

  • Criterion: Mean recovery between 98.0% – 102.0% (for Assay).

References

  • BenchChem. (2025).[3][4] 5-Phenylthiophene-2-carboxylic acid: Chemical Properties and Spectral Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43414375, 5-(Phenylcarbamoyl)thiophene-2-carboxylic acid. Retrieved from [5]

  • Yuce, M., & Capan, Y. (2021). Development and Validation of HPLC Analytical Methods Used for Determination of Assay and Content Uniformity. Polish Pharmaceutical Society. Retrieved from

  • Sielc Technologies. (2024). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Retrieved from

  • Thermo Scientific Chemicals. (2025). 5-Methylthiophene-2-carboxylic acid Product Specifications. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Methyl-5-phenylthiophene-2-carboxylic Acid

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. This guide moves beyond mere compliance, offering a deep dive into the chemi...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. This guide moves beyond mere compliance, offering a deep dive into the chemical principles that govern the safe disposal of 3-Methyl-5-phenylthiophene-2-carboxylic acid. Understanding the why behind these procedures is critical for maintaining a safe and efficient research environment.

Compound Profile and Inherent Hazards

3-Methyl-5-phenylthiophene-2-carboxylic acid is a specialized organic compound for which comprehensive toxicological data is not widely available.[1] Therefore, its handling and disposal protocols are conservatively based on the known hazards of its core chemical structures: the thiophene ring and the carboxylic acid functional group. The thiophene ring, in particular, is recognized as a "structural alert" in toxicology, as its metabolic pathway can produce reactive and potentially harmful intermediates.[2]

Based on data from structurally similar compounds, the primary hazards are identified as follows:

  • Skin and Eye Irritation : Direct contact can cause significant irritation.[3]

  • Respiratory Irritation : Inhalation of dust or aerosols may irritate the respiratory system.[3]

  • Harmful if Swallowed : The compound is presumed to be harmful upon ingestion.[3]

  • Potential for Chronic Effects : Long-term exposure to thiophene derivatives has been associated with effects on the nervous system, liver, and cardiovascular system.[4]

Property Value Source
Molecular Formula C₁₂H₁₀O₂SChemSynthesis[1]
Molecular Weight 218.276 g/mol ChemSynthesis[1]
Physical Form SolidN/A
Known Hazards Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if SwallowedPubChem[3]
The Core Principle: Why Specialized Disposal is Non-Negotiable

While simple aliphatic carboxylic acids can sometimes be neutralized and disposed of via biological treatment in municipal sewer systems, the presence of the sulfur-containing thiophene ring fundamentally changes the disposal calculus.[5]

  • Metabolic Toxicity : The thiophene ring can undergo metabolic S-oxidation and epoxidation catalyzed by cytochrome P450 enzymes.[2] The resulting electrophilic metabolites can react with biological macromolecules, leading to cellular toxicity, particularly hepatotoxicity (liver damage).[2] Disposing of this compound down the drain risks introducing a substance with known toxic potential into the environment.[4][6]

  • Hazardous Combustion Byproducts : In the event of a fire or during improper incineration, thiophene-containing compounds can produce highly toxic and corrosive sulfur oxides (SOx).[7][8] This necessitates disposal in a specialized chemical incinerator equipped with scrubbers to neutralize these acidic gases.[9]

  • Regulatory Classification : Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits "characteristic" hazardous properties (ignitability, corrosivity, reactivity, or toxicity).[10][11] While 3-Methyl-5-phenylthiophene-2-carboxylic acid is not a specifically listed waste, its toxicological profile mandates that it be managed as a characteristic toxic hazardous waste .[7][11]

Pre-Disposal Safety Protocols: Containment and Control

Before disposal, the primary objective is to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE) A baseline of proper PPE is mandatory when handling this compound for any purpose, including disposal preparation.[12]

  • Eye Protection : Wear approved safety glasses or chemical splash goggles at all times.[8][12]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile) and inspect them before use.[9][12]

  • Body Protection : A standard laboratory coat is required. Ensure it is clean and buttoned.[12]

  • Respiratory Protection : All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][12]

Spill Management In the event of a spill, immediate and correct action is crucial.

  • Evacuate : Clear the immediate area of all personnel not equipped with appropriate PPE.[7]

  • Ventilate : Ensure the fume hood is operating at maximum capacity.

  • Contain : Cover the spill with an inert, non-combustible absorbent material such as activated charcoal, sand, or dry earth.[7][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste. Use non-sparking tools if there is any fire risk.[7][14]

  • Decontaminate : Clean the spill area thoroughly with soap and water.[7]

  • Dispose : The container with the spill cleanup material must be labeled and disposed of as hazardous waste.[15][16]

Step-by-Step Disposal Workflow

Disposal of 3-Methyl-5-phenylthiophene-2-carboxylic acid must be systematic and documented. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [6][12]

Step 1: Waste Characterization and Segregation

  • Designate as Hazardous : Treat all quantities of 3-Methyl-5-phenylthiophene-2-carboxylic acid, including contaminated materials (e.g., weighing paper, gloves, spill debris), as toxic hazardous waste.

  • Segregate Waste Streams : Keep this waste stream separate from all other chemical waste unless explicitly instructed otherwise by your institution's Environmental Health and Safety (EHS) department. Do not mix it with solvents, aqueous waste, or other solids without verification of compatibility.

Step 2: Containerization and Labeling

  • Primary Container : Place the waste in a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container is typically appropriate. Ensure the container is in good condition with no cracks or leaks.

  • Labeling : The container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "3-Methyl-5-phenylthiophene-2-carboxylic acid "

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

Step 3: Formal Disposal through Licensed Professionals

  • Contact EHS : Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or a designated chemical safety officer.

  • Professional Disposal Service : Your institution will have a contract with a licensed professional waste disposal service.[12] This service is equipped to transport and dispose of the material in compliance with all national, state, and local regulations.[12]

  • Method of Disposal : The most appropriate disposal method for this compound is high-temperature incineration in a facility with afterburners and scrubbers to manage the sulfur oxide byproducts.[5][9]

Disposal Decision Logic

The following diagram outlines the logical workflow for managing the disposal of this compound.

G start Material Identified for Disposal: 3-Methyl-5-phenylthiophene-2-carboxylic acid characterize Characterize as Hazardous Waste (Toxic, Irritant) start->characterize spill_check Is this a spill cleanup? characterize->spill_check spill_material Absorb with inert material (e.g., activated charcoal). Place in sealed container. spill_check->spill_material Yes pure_material Is material in its original or a secondary container? spill_check->pure_material No label Label Container: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name 3. Hazard Information spill_material->label containerize Ensure container is sealed, in good condition, and compatible. pure_material->containerize containerize->label storage Store in designated Satellite Accumulation Area. Follow time/quantity limits. label->storage contact_ehs Contact Institutional EHS for waste pickup. storage->contact_ehs

Caption: Disposal workflow for 3-Methyl-5-phenylthiophene-2-carboxylic acid.

By adhering to these scientifically grounded procedures, you safeguard yourself, your colleagues, and the environment, ensuring that your valuable research continues on a foundation of safety and responsibility.

References

  • Chemcia Scientific, LLC. (n.d.).
  • ChemSynthesis. (2025, May 20). 3-methyl-5-phenyl-2-thiophenecarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 156674531, 3-methylthiophene-2-carboxylic acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiophene. Retrieved from [Link]

  • Fisher Scientific. (2025, December 20).
  • Acros Organics. (n.d.). Material Safety Data Sheet: 2-[(4-Chlorophenyl)thio]thiophene.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet: 3-Methylbenzo(b)thiophene-2-carboxylic acid.
  • U.S. Environmental Protection Agency, NEPIS. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Sigma-Aldrich. (2025, April 28).
  • Thermo Fisher Scientific. (2013, March 12).
  • Alfa Aesar. (2025, September 14).
  • Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2025, December 22).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 818952, 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 5-methyl-2-thiophenecarboxaldehyde, CAS registry number 13679-70-4. Food and Chemical Toxicology, 183, 114515.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74713, 5-Methylthiophene-2-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Methyl-5-phenylthiophene-2-carboxylic acid

Topic: Personal protective equipment for handling 3-Methyl-5-phenylthiophene-2-carboxylic acid Audience: Researchers, scientists, and drug development professionals. [1][2] Chemical Profile & Risk Assessment (Read-Across...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Methyl-5-phenylthiophene-2-carboxylic acid Audience: Researchers, scientists, and drug development professionals.

[1][2]

Chemical Profile & Risk Assessment (Read-Across Analysis)

Compound: 3-Methyl-5-phenylthiophene-2-carboxylic acid Chemical Class: Thiophene-2-carboxylic acid derivative / Heterocyclic Aromatic Acid Physical State: Solid (Powder/Crystalline)

Expert Safety Analysis

As of current chemical inventories, a substance-specific Safety Data Sheet (SDS) for this exact isomer is limited. Therefore, this safety protocol is constructed using Read-Across Toxicology based on structural analogs (Thiophene-2-carboxylic acid, CAS: 527-72-0 and 3-Methyl-2-thiophenecarboxylic acid, CAS: 23806-24-8).

  • Acidity & Corrosivity: Like its parent compound (

    
    ), this substance is acidic. Contact with moisture on skin or mucous membranes will generate protons, leading to immediate irritation or chemical burns.
    
  • Lipophilicity: The addition of the 5-phenyl group significantly increases the partition coefficient (LogP) compared to simple thiophene acids. Implication: Enhanced potential for dermal absorption. Standard latex gloves are insufficient; high-density nitrile is required.

  • Sensitization Potential: Thiophene derivatives can act as haptens. Repeated exposure via inhalation or skin contact may induce hypersensitivity.

Hazard Identification (GHS Classification derived from Analogs)
  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3][5]

  • H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.

Protection ZoneCore RequirementTechnical SpecificationRationale
Ocular Chemical Splash GogglesANSI Z87.1 (Impact & Splash rated)Powder fines are easily airborne; standard safety glasses allow dust entry from the sides.
Dermal (Hand) Double-GlovingInner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil)The phenyl moiety increases solvent solubility. Double gloving prevents permeation if dissolved in organic solvents (DCM/DMSO).
Respiratory Engineering Control FirstFume Hood (Face velocity: 80-100 fpm)Primary Defense: Do not handle open powder outside a hood.Secondary: N95/P100 respirator if hood is unavailable (e.g., balance maintenance).
Body Lab Coat + Apron100% Cotton Lab Coat + Chemical Resistant ApronSynthetic blends can melt if a fire occurs (thiophenes are combustible). An apron protects against acidic spills.

Operational Handling Protocols

A. Storage & Stability

Thiophene derivatives are susceptible to photo-oxidation and decarboxylation under thermal stress.

  • Environment: Store in a cool, dry place (

    
     recommended).
    
  • Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term storage is required to prevent sulfur oxidation.

  • Segregation: Keep away from Strong Oxidizers (e.g., permanganates, peroxides) and Strong Bases .

B. Weighing & Transfer Workflow

Static electricity is a major risk with dry heterocyclic powders, leading to "jumping" particles.

  • Preparation: Place the analytical balance inside the fume hood. If this is impossible, use a static-dissipative balance enclosure.

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.

  • Transfer: Do not pour from the stock bottle. Use a clean stainless steel spatula.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible fines.

C. Reaction Setup (Solubilization)

When dissolving this acid, heat generation (exotherm) may occur if reacting with bases (e.g., Sodium Hydride, Potassium Carbonate).

  • Protocol: Add the solid slowly to the solvent/base mixture. Never add the solvent to a large pile of reactive solid.

  • Venting: Ensure the reaction vessel is vented (e.g., needle to bubbler) to prevent pressure buildup if decarboxylation occurs (

    
     release).
    

Visualized Workflows

Workflow 1: Safe Handling Lifecycle

This diagram outlines the critical control points from storage to reaction.[1]

HandlingLifecycle Storage Storage (Cool, Dark, Inert) Weighing Weighing (Fume Hood + Anti-Static) Storage->Weighing Transport in secondary container Solubilization Solubilization (Add Solid to Liquid) Weighing->Solubilization Slow addition Control exotherm Reaction Reaction (Vented System) Solubilization->Reaction Inert Atmosphere

Caption: Critical Control Points for handling thiophene carboxylic acids to prevent exposure and degradation.

Workflow 2: Spill Response Decision Tree

Immediate actions to take in the event of a loss of containment.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Dry Liquid Solution (Solvent) Type->Liquid Wet ActionSolid 1. Cover with wet paper towel (Prevents dust) 2. Scoop into bag Solid->ActionSolid ActionLiquid 1. Cover with absorbent pads 2. Neutralize if acidic 3. Collect as Organic Waste Liquid->ActionLiquid Disposal Label as Hazardous (Thiophene Derivative) ActionSolid->Disposal ActionLiquid->Disposal

Caption: Decision logic for containing spills. Wetting powder spills is crucial to prevent inhalation of dust.

Waste Disposal & Deactivation[7][8]

Do not dispose of down the drain. Thiophene derivatives are often toxic to aquatic life and can persist in water systems.

  • Solid Waste:

    • Collect contaminated gloves, weigh boats, and paper towels in a dedicated "Solid Hazardous Waste" bag.

    • Label clearly: Contains 3-Methyl-5-phenylthiophene-2-carboxylic acid (Irritant).

  • Liquid Waste (Reaction Mixtures):

    • Acidic Streams: If the waste is purely acidic, neutralize to pH 6-8 using saturated Sodium Bicarbonate (

      
      ) before adding to the organic waste container. This prevents gas generation inside the waste drum.
      
    • Segregation: Dispose of in "Non-Halogenated Organic Waste" (unless halogenated solvents like DCM were used).

  • Container Disposal:

    • Triple rinse empty bottles with a suitable solvent (Acetone or Methanol).

    • Add rinsate to the liquid waste stream.[6]

    • Deface the label and discard the bottle in glass trash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10700, Thiophene-2-carboxylic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Thiophene-2-carboxylic acid derivatives. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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